Product packaging for Rilmenidine-d4(Cat. No.:CAS No. 85047-14-9)

Rilmenidine-d4

Cat. No.: B1590402
CAS No.: 85047-14-9
M. Wt: 184.27 g/mol
InChI Key: CQXADFVORZEARL-NZLXMSDQSA-N
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Description

Rilmenidine-d4 is intended for use as an internal standard for the quantification of rilmenidine by GC- or LC-MS. Rilmenidine is an antihypertensive agent. It binds to imidazole receptors in bovine rostral ventrolateral medulla homogenates (Ki = 6.1 nM), as well as α2-adrenergic receptors in bovine prefrontal cortex homogenates (Ki = 87 nM). Rilmenidine induces hypotension and bradycardia in anesthetized rats (ED50s = 0.25 and 0.35 mg/kg, respectively). It also reduces mean arterial pressure and renal sympathetic nerve activity in a rabbit model of renal hypertension induced by a renal artery clip when administered at a dose of 2.5 mg/kg. Rilmenidine (1 µM) increases levels of LC3-II, a marker of autophagy, in PC12 cells. Formulations containing rilmenidine have been used in the treatment of hypertension.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B1590402 Rilmenidine-d4 CAS No. 85047-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXADFVORZEARL-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=N1)NC(C2CC2)C3CC3)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509917
Record name N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85047-14-9
Record name N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide to the Synthesis and Isotopic Purity of Rilmenidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Rilmenidine-d4. The document outlines a feasible synthetic pathway, detailed experimental protocols for synthesis and analysis, and quantitative data presentation for researchers and professionals in drug development.

Introduction

Rilmenidine is an antihypertensive agent that acts on imidazoline receptors. Its deuterated analogue, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. The deuterium labeling on the oxazoline ring provides a distinct mass shift without significantly altering the compound's chemical properties. This guide details a practical synthetic route and the analytical methodologies required to ensure high isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the formation of a deuterated 2-substituted-2-oxazoline intermediate from a commercially available deuterated starting material, followed by a condensation reaction with dicyclopropyl methylamine.

Synthetic Pathway Overview

The proposed synthetic pathway for this compound is illustrated below. The key steps involve the creation of the deuterated oxazoline ring system, followed by the attachment of the dicyclopropylmethylamino side chain.

Synthesis_Pathway cluster_0 Step 1: Formation of Deuterated Oxazoline Intermediate cluster_1 Step 2: Synthesis of this compound Ethanolamine-d4 Ethanolamine-1,1,2,2-d4 Intermediate 2-Ethoxy-4,4,5,5-tetradeutero-4,5-dihydro-1,3-oxazole Ethanolamine-d4->Intermediate Heat, Acid Catalyst Orthoester Triethyl Orthoformate Orthoester->Intermediate This compound This compound Intermediate->this compound Heat Dicyclopropyl_methylamine Dicyclopropyl methylamine Dicyclopropyl_methylamine->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4,4,5,5-tetradeutero-4,5-dihydro-1,3-oxazole

This procedure describes the formation of the deuterated oxazoline intermediate from ethanolamine-d4 and an orthoester.

  • Materials:

    • Ethanolamine-1,1,2,2-d4 (1 equivalent)

    • Triethyl orthoformate (1.2 equivalents)

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add ethanolamine-1,1,2,2-d4, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the reaction mixture to reflux (approximately 110-120 °C).

    • Monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap.

    • Once the theoretical amount of ethanol has been collected, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude 2-ethoxy-4,4,5,5-tetradeutero-4,5-dihydro-1,3-oxazole can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine-4,4,5,5-d4 (this compound)

This procedure details the final condensation step to yield this compound.

  • Materials:

    • 2-Ethoxy-4,4,5,5-tetradeutero-4,5-dihydro-1,3-oxazole (1 equivalent)

    • Dicyclopropyl methylamine (1 equivalent)

    • Toluene (solvent)

  • Procedure:

    • In a sealed reaction vessel, dissolve the crude or purified 2-ethoxy-4,4,5,5-tetradeutero-4,5-dihydro-1,3-oxazole and dicyclopropyl methylamine in toluene.

    • Heat the mixture to 130-140 °C for 12-24 hours.

    • Monitor the reaction for the disappearance of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound as a solid.

Isotopic Purity Analysis

The determination of isotopic purity is critical to validate the utility of this compound as an internal standard. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Isotopic Purity Data

The isotopic purity of synthesized this compound is expected to be high, with minimal presence of lower deuterated species.

ParameterSpecification
Chemical Purity (by HPLC)≥98%
Isotopic Enrichment (d4)≥99%
d0 Content≤0.5%
d1 Content≤0.5%
d2 Content≤1.0%
d3 Content≤2.0%
Analytical Workflows

The following diagrams illustrate the workflows for determining the isotopic purity of this compound using LC-HRMS and NMR.

LCMS_Workflow Sample_Prep Sample Preparation (Dissolve in suitable solvent) LC_Separation LC Separation (C18 column, gradient elution) Sample_Prep->LC_Separation HRMS_Detection HRMS Detection (Full Scan Mode) LC_Separation->HRMS_Detection Data_Analysis Data Analysis (Extract and integrate isotopic peaks) HRMS_Detection->Data_Analysis Purity_Calculation Isotopic Purity Calculation Data_Analysis->Purity_Calculation

Caption: LC-HRMS workflow for isotopic purity analysis.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent with internal standard) NMR_Acquisition NMR Data Acquisition (1H and/or 2H NMR) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Integration of relevant signals) NMR_Acquisition->Data_Processing Purity_Calculation Isotopic Purity Calculation (Comparison with standard) Data_Processing->Purity_Calculation

Caption: NMR workflow for isotopic purity analysis.

Experimental Protocols for Isotopic Purity Determination

3.3.1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method allows for the separation of this compound from potential impurities and the determination of the relative abundance of its isotopologues.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full Scan

    • Mass Range: m/z 100-500

    • Resolution: >60,000

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of Rilmenidine-d0, -d1, -d2, -d3, and -d4.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis of isotopic enrichment.

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz)

  • ¹H NMR for Isotopic Purity:

    • Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid) and dissolve in a deuterated solvent (e.g., DMSO-d6).

    • Acquisition Parameters:

      • Use a pulse sequence with a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio.

    • Data Analysis:

      • Integrate the signals corresponding to the residual protons on the oxazoline ring of Rilmenidine.

      • Integrate the signal of the internal standard.

      • Calculate the amount of non-deuterated and partially deuterated species by comparing the integral of the residual proton signals to the integral of the internal standard.

  • ²H NMR for Isotopic Enrichment:

    • Sample Preparation: Dissolve the this compound sample in a protonated solvent (e.g., DMSO).

    • Acquisition Parameters:

      • Acquire a simple one-pulse deuterium spectrum.

    • Data Analysis:

      • Observe the deuterium signal corresponding to the labeled positions on the oxazoline ring.

      • The presence and intensity of this signal confirm the incorporation of deuterium. Quantitative analysis can be performed with an appropriate deuterated internal standard.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of this compound. The outlined synthetic route is practical and relies on commercially available starting materials. The detailed analytical protocols for LC-HRMS and NMR spectroscopy are essential for verifying the high isotopic purity required for its application as an internal standard in quantitative bioanalytical assays. Adherence to these methodologies will ensure the production and validation of high-quality this compound for research and development purposes.

Mechanism of Action of Rilmenidine and its Deuterated Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine is an antihypertensive agent belonging to the second generation of centrally acting drugs.[1] Its mechanism of action is primarily attributed to its agonistic activity at imidazoline I1 receptors, with a lower affinity for α2-adrenergic receptors.[2][3] This selectivity profile is believed to contribute to its favorable side-effect profile compared to older centrally acting antihypertensives like clonidine.[2] The exploration of deuterated analogs of existing drugs is a strategy employed in drug development to potentially improve pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth overview of the mechanism of action of rilmenidine and explores the theoretical implications of deuteration on its activity, based on established principles of kinetic isotope effects.

Note: Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding the synthesis, binding affinity, or pharmacokinetic properties of any deuterated analog of rilmenidine. Therefore, the information presented herein regarding a deuterated analog is based on the theoretical benefits of deuteration in drug design.

Core Mechanism of Action of Rilmenidine

Rilmenidine exerts its antihypertensive effect through a dual interaction with imidazoline I1 and α2-adrenergic receptors, both of which are involved in the regulation of blood pressure.

Imidazoline I1 Receptor Agonism

Rilmenidine demonstrates a notable selectivity for the imidazoline I1 receptor.[1][2] These receptors are predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the central regulation of the sympathetic nervous system.[3] Activation of I1 receptors by rilmenidine in the RVLM leads to a reduction in sympathetic outflow from the central nervous system. This sympathoinhibitory effect results in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[3]

α2-Adrenergic Receptor Agonism

Rilmenidine also acts as an agonist at α2-adrenergic receptors, although with a lower affinity compared to I1 receptors.[2] These receptors are also present in the brainstem and on presynaptic sympathetic nerve terminals. Stimulation of central α2-adrenergic receptors contributes to the reduction of sympathetic tone, complementing the effects mediated by I1 receptors. Presynaptic α2-adrenergic receptor activation inhibits the release of norepinephrine from sympathetic nerve endings, further contributing to the overall antihypertensive effect.[4]

The Potential of a Deuterated Rilmenidine Analog

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in medicinal chemistry to favorably alter the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by cytochrome P450 (CYP) enzymes. This phenomenon is known as the kinetic isotope effect.

While no specific data exists for a deuterated rilmenidine, theoretical advantages could include:

  • Improved Metabolic Stability: Rilmenidine undergoes minimal metabolism.[1] However, if any metabolic pathways do contribute to its clearance, deuteration at specific sites could slow this process.

  • Enhanced Bioavailability and Half-Life: A reduced rate of metabolism could lead to increased systemic exposure and a longer elimination half-life, potentially allowing for less frequent dosing.

  • Reduced Formation of Metabolites: If any metabolites of rilmenidine are associated with off-target effects, deuteration could reduce their formation.

Quantitative Data

The following tables summarize the available quantitative data for rilmenidine. No data is available for a deuterated analog.

Table 1: Receptor Binding Affinity of Rilmenidine

ReceptorLigandKi (nM)Selectivity (α2/I1)Reference
Imidazoline I1RilmenidineData not consistently available in the form of a specific Ki value~30-fold[2]
α2-AdrenergicRilmenidineData not consistently available in the form of a specific Ki value[2]

Table 2: Pharmacokinetic Properties of Rilmenidine

ParameterValueReference
Protein Binding7%[1]
MetabolismMinimal[1]
Elimination Half-life8 hours[1]
ExcretionRenal (unchanged)[1]

Signaling Pathways

The activation of imidazoline I1 and α2-adrenergic receptors by rilmenidine initiates distinct downstream signaling cascades.

Imidazoline I1 Receptor Signaling Pathway

The signaling pathway for the I1 receptor is not as fully elucidated as that for the α2-adrenergic receptor. However, evidence suggests it is a G-protein coupled receptor that, upon activation, can lead to the modulation of several intracellular signaling molecules.

I1_Signaling Rilmenidine Rilmenidine I1_Receptor Imidazoline I1 Receptor Rilmenidine->I1_Receptor Binds to PLC Phospholipase C (PLC) I1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response ↓ Sympathetic Outflow PKC->Cellular_Response

Caption: Imidazoline I1 Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor is a classic G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi).

Alpha2_Signaling Rilmenidine Rilmenidine Alpha2_Receptor α2-Adrenergic Receptor Rilmenidine->Alpha2_Receptor Binds to Gi_Protein Gαi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response ↓ Norepinephrine Release ↓ Sympathetic Outflow PKA->Cellular_Response

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of rilmenidine and a potential deuterated analog are outlined below. These are generalized protocols and would require optimization for specific experimental conditions.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., rilmenidine or its deuterated analog) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Culture cells expressing the human imidazoline I1 receptor or α2-adrenergic receptor.
  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-clonidine for α2-adrenergic receptors or a specific I1 radioligand).
  • Add increasing concentrations of the unlabeled competitor (rilmenidine or deuterated analog).
  • Add the membrane preparation to initiate the binding reaction.
  • Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the functional consequence of α2-adrenergic receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

  • Plate cells expressing the α2-adrenergic receptor in a suitable multi-well format.
  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Stimulate the cells with forskolin to increase basal cAMP levels.
  • Treat the cells with increasing concentrations of the agonist (rilmenidine or deuterated analog).

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.
  • Measure cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

3. Data Analysis:

  • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
  • Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

In Vivo Blood Pressure Measurement in Rodents

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the antihypertensive effects of the test compounds.

1. Animal Preparation:

  • Anesthetize male spontaneously hypertensive rats (SHR) with a suitable anesthetic (e.g., urethane).
  • surgically implant a catheter into the carotid artery for direct blood pressure measurement.
  • Implant another catheter into the jugular vein for intravenous administration of the test compounds.

2. Blood Pressure Monitoring:

  • Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
  • Allow the animal to stabilize after surgery to obtain a baseline blood pressure reading.

3. Drug Administration and Data Collection:

  • Administer vehicle (control), rilmenidine, or its deuterated analog intravenously at various doses.
  • Continuously record cardiovascular parameters for a defined period after each administration.

4. Data Analysis:

  • Calculate the change in mean arterial pressure and heart rate from baseline for each dose.
  • Construct dose-response curves to compare the potency and efficacy of rilmenidine and its deuterated analog.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like deuterated rilmenidine.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison Synthesis Synthesis of Deuterated Rilmenidine Binding_Assay Radioligand Binding Assay (I1 and α2 Receptors) Synthesis->Binding_Assay Functional_Assay Functional cAMP Assay (α2 Receptor) Synthesis->Functional_Assay PK_Study Pharmacokinetic Study (Rodents) Binding_Assay->PK_Study Data_Analysis Determine Ki, EC50, PK parameters Compare with Rilmenidine Binding_Assay->Data_Analysis Functional_Assay->PK_Study Functional_Assay->Data_Analysis PD_Study Blood Pressure Measurement (SHR Model) PK_Study->PD_Study PK_Study->Data_Analysis PD_Study->Data_Analysis

Caption: Hypothetical Experimental Workflow.

Conclusion

Rilmenidine is a well-characterized antihypertensive agent with a mechanism of action centered on its selective agonism at imidazoline I1 receptors and, to a lesser extent, α2-adrenergic receptors. This selectivity is thought to underpin its clinical efficacy and favorable tolerability. While the deuteration of rilmenidine presents a rational approach to potentially enhance its pharmacokinetic properties, there is currently no publicly available data on such a compound. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the future investigation and characterization of deuterated rilmenidine analogs, should they be synthesized. Such studies would be crucial in determining if this medicinal chemistry strategy can offer tangible improvements over the parent molecule for the treatment of hypertension.

References

The Role of Rilmenidine-d4 in the Preclinical Pharmacokinetic Assessment of Rilmenidine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of rilmenidine in animal models, with a special focus on the crucial role of its deuterated analog, Rilmenidine-d4. This document is intended for researchers, scientists, and drug development professionals involved in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

Rilmenidine is an antihypertensive agent that acts on imidazoline I1 receptors. To thoroughly understand its absorption, distribution, metabolism, and excretion (ADME) characteristics, robust pharmacokinetic studies in relevant animal models are essential. A key component of modern bioanalytical methods used in these studies is the use of stable isotope-labeled internal standards. This compound, a deuterated version of rilmenidine, serves this purpose, ensuring the accuracy and precision of quantitative analyses. While comprehensive pharmacokinetic data on this compound itself is not the focus of research, its application is fundamental to obtaining reliable data for rilmenidine.

Pharmacokinetic Profile of Rilmenidine in Animal Models

Detailed public data on the pharmacokinetic parameters of rilmenidine in various animal species is limited. However, available information and data from human studies provide valuable context for preclinical assessments.

Data Presentation

The following tables summarize the available pharmacokinetic parameters for rilmenidine. It is important to note the limited availability of data in non-human species.

Table 1: Pharmacokinetic Parameters of Rilmenidine in Rats (Intraperitoneal Administration)

ParameterValueSpecies/StrainDosageReference
Cmax (ng/mL)~30Spontaneously Hypertensive Rats250 µg/kg b.i.d.[1]

For comparative purposes, the pharmacokinetic parameters of rilmenidine in humans are presented below.

Table 2: Pharmacokinetic Parameters of Rilmenidine in Healthy Human Subjects (Oral Administration)

ParameterValueReference
Bioavailability~100%[2]
Tmax (hours)2[2]
Elimination Half-life (hours)~8[2]
Volume of Distribution (L/kg)~5[2]
Plasma Protein Binding<10%[2]

Note: These human data serve as a benchmark for preclinical studies, although direct extrapolation to animal models should be done with caution due to interspecies differences in drug metabolism and physiology.

Experimental Protocols

The accurate quantification of rilmenidine in biological matrices from animal studies relies on validated bioanalytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is the preferred internal standard for these assays.[1]

General Experimental Protocol for a Pharmacokinetic Study of Rilmenidine in Rats

This section outlines a representative protocol for determining the pharmacokinetic profile of rilmenidine in rats, incorporating the use of this compound.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, 250-300g).

  • Housing: Controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the study.

2. Dosing:

  • Formulation: Rilmenidine dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Administration: Oral gavage (for bioavailability studies) or intravenous injection via the tail vein.

  • Dose: A range of doses can be used, for example, 1-10 mg/kg for oral administration.

3. Sample Collection:

  • Matrix: Blood.

  • Timepoints: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the tail vein or via a cannula.

  • Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (of a known concentration).

    • Precipitate proteins by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both rilmenidine and this compound. The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and instrument response.[1]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental analysis with software such as WinNonlin® to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the pharmacokinetic analysis of rilmenidine.

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase protocol Protocol Design animal_acclimatization Animal Acclimatization protocol->animal_acclimatization dosing Rilmenidine Administration animal_acclimatization->dosing sampling Blood Sample Collection dosing->sampling sample_prep Plasma Sample Preparation (with this compound IS) sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis report Reporting pk_analysis->report

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

G cluster_sample Biological Sample cluster_addition Internal Standard Addition cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_calculation Concentration Calculation plasma Plasma Sample (Unknown Rilmenidine Conc.) add_is Add Known Amount of This compound (IS) plasma->add_is extraction Extraction add_is->extraction lcms Quantification of Rilmenidine and this compound extraction->lcms ratio Calculate Peak Area Ratio (Rilmenidine / this compound) lcms->ratio concentration Determine Rilmenidine Concentration from Calibration Curve ratio->concentration

Caption: Principle of using a stable isotope-labeled internal standard.

References

The Role of Rilmenidine-d4 in Elucidating Imidazoline Receptor Binding and Functionality

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Rilmenidine-d4, a deuterated analog of Rilmenidine, in the study of imidazoline receptor binding. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of imidazoline receptors and the application of stable isotope-labeled compounds in receptor binding assays.

Introduction

Rilmenidine is a second-generation centrally acting antihypertensive agent that exhibits high selectivity for imidazoline receptors, particularly the I1 subtype, over α2-adrenergic receptors.[1][2] This selectivity is believed to contribute to its favorable side-effect profile compared to older antihypertensive drugs like clonidine.[3] this compound, as a stable isotope-labeled internal standard, is an invaluable tool for the accurate quantification of Rilmenidine in biological samples using mass spectrometry.[4] Furthermore, it can be utilized in competitive binding assays to characterize the binding of other ligands to imidazoline receptors.

Quantitative Data on Rilmenidine Binding Affinity

The following tables summarize the binding affinities (Ki) of Rilmenidine for I1-imidazoline and α2-adrenergic receptors as reported in the scientific literature.

CompoundReceptor SubtypeTissue SourceRadioligandKi (nM)Reference
RilmenidineImidazole ReceptorBovine Rostral Ventrolateral Medulla[3H]p-aminoclonidine6.1[4]
Rilmenidineα2-Adrenergic ReceptorBovine Prefrontal Cortex[3H]p-aminoclonidine87[4]
CompoundReceptor SubtypeTissue SourceRadioligandKi (nM)Reference
RilmenidineI1-Imidazoline Binding SiteRabbit Proximal Tubule Cells[3H]idazoxan7.1 ± 3.5
RilmenidineI2-Imidazoline Binding SiteRabbit Proximal Tubule Cells[3H]idazoxan5,189 ± 1,816
Rilmenidineα2-Adrenergic ReceptorRabbit Proximal Tubule Cells[3H]rauwolscine2,440 ± 322

Experimental Protocols

Radioligand Binding Assay for Imidazoline Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for imidazoline receptors using [3H]-clonidine as the radioligand.

1. Membrane Preparation (from brainstem tissue):

  • Homogenize brainstem tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, combine the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4).

    • Increasing concentrations of the competitor compound (e.g., this compound).

    • A fixed concentration of the radioligand (e.g., [3H]-clonidine, typically at or below its Kd value). To specifically study imidazoline receptors, α2-adrenergic receptors can be masked by including a high concentration of an α2-adrenergic agonist like norepinephrine.

    • Membrane preparation.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

I1-Imidazoline Receptor Signaling Pathway

Activation of the I1-imidazoline receptor by an agonist like Rilmenidine triggers a cascade of intracellular events that are distinct from the canonical G-protein coupled receptor pathways.[5]

I1_Signaling_Pathway Rilmenidine Rilmenidine I1_Receptor I1-Imidazoline Receptor Rilmenidine->I1_Receptor PLC Phospholipase C (PC-PLC) I1_Receptor->PLC Activates NHE_Inhibition Inhibition of Na+/H+ Exchanger I1_Receptor->NHE_Inhibition DAG Diacylglycerol (DAG) PLC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Sympathetic_Outflow Decreased Sympathetic Outflow PKC->Sympathetic_Outflow Antihypertensive_Effect Antihypertensive Effect NHE_Inhibition->Antihypertensive_Effect Sympathetic_Outflow->Antihypertensive_Effect

Caption: I1-Imidazoline Receptor Signaling Cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand ([3H]-Clonidine) Radioligand_Prep->Incubation Competitor_Prep Competitor (this compound) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Plotting Plot % Specific Binding vs. [Competitor] Scintillation_Counting->Data_Plotting Ki_Calculation Calculate IC50 and Ki Data_Plotting->Ki_Calculation

Caption: Competitive Radioligand Binding Assay Workflow.

Logical Relationship of this compound in Imidazoline Receptor Studies

This diagram outlines the logical framework for utilizing this compound in the context of imidazoline receptor research.

Logical_Relationship cluster_application Applications cluster_objective Research Objectives cluster_outcome Outcomes Rilmenidine_d4 This compound Internal_Standard Internal Standard for Mass Spectrometry Rilmenidine_d4->Internal_Standard Competitive_Ligand Competitive Ligand in Binding Assays Rilmenidine_d4->Competitive_Ligand Quantification Accurate Quantification of Rilmenidine Internal_Standard->Quantification Binding_Affinity Determine Binding Affinity (Ki) of Novel Ligands Competitive_Ligand->Binding_Affinity Pharmacokinetics Pharmacokinetic/ Pharmacodynamic Studies Quantification->Pharmacokinetics Receptor_Characterization Characterize Imidazoline Receptor Subtypes Binding_Affinity->Receptor_Characterization Drug_Discovery Lead Optimization in Drug Discovery Binding_Affinity->Drug_Discovery Understanding_Mechanism Elucidate Receptor Function and Signaling Receptor_Characterization->Understanding_Mechanism

References

CAS number and molecular weight of Rilmenidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties, experimental applications, and mechanisms of action of Rilmenidine-d4, an isotopically labeled form of the antihypertensive agent Rilmenidine. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and related fields.

Core Properties of this compound

This compound is a deuterated analog of Rilmenidine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.

PropertyValueCitation(s)
CAS Number 85047-14-9[1][2][][4]
Molecular Formula C₁₀H₁₂D₄N₂O[1][2][]
Molecular Weight 184.28 g/mol [][5]
Synonyms Oxaminozoline-d4, Albarel-d4[1][2][4]
Purity Typically >95%[4][5]
Isotopic Enrichment Typically >95%[4]
Formulation Solid[1][2]
Solubility Soluble in DMF, DMSO, and Methanol[1][2]

Mechanism of Action of Rilmenidine

Rilmenidine exerts its antihypertensive effects through a dual mechanism involving both central and peripheral pathways. It is a selective agonist for I1-imidazoline receptors and also binds to α2-adrenergic receptors.

Central Action

The primary antihypertensive effect of Rilmenidine is mediated by its action on the central nervous system. It selectively binds to I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem[6]. This binding leads to a reduction in sympathetic outflow from the brain, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure[7][8]. While Rilmenidine also has an affinity for α2-adrenergic receptors, its selectivity for I1-imidazoline receptors is a distinguishing feature compared to older centrally acting antihypertensives like clonidine[9][10].

Rilmenidine Rilmenidine I1_Receptor I1-Imidazoline Receptor (RVLM) Rilmenidine->I1_Receptor Binds to Alpha2_Receptor α2-Adrenergic Receptor (Brainstem) Rilmenidine->Alpha2_Receptor Binds to Sympathetic_Outflow Sympathetic Nervous System Outflow I1_Receptor->Sympathetic_Outflow Reduces Alpha2_Receptor->Sympathetic_Outflow Reduces PVR Peripheral Vascular Resistance Sympathetic_Outflow->PVR Decreases BP Blood Pressure PVR->BP Lowers Rilmenidine Rilmenidine Imidazoline_Receptor Imidazoline Receptor Rilmenidine->Imidazoline_Receptor Activates cAMP cAMP Imidazoline_Receptor->cAMP Modulates EPC EPC cAMP->EPC Activates PLC PLC EPC->PLC Activates Autophagy_Initiation Autophagy Initiation PLC->Autophagy_Initiation Leads to LC3_II LC3-II Formation Autophagy_Initiation->LC3_II cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Purification Purification (SPE or LLE) Precipitation->Purification LC Liquid Chromatography (C18 Column) Purification->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Calibration Calibration Curve (Peak Area Ratios) MS->Calibration Quantification Quantification of Rilmenidine Calibration->Quantification

References

Methodological & Application

Protocol for the Quantification of Rilmenidine in Human Plasma Using Rilmenidine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of rilmenidine in human plasma samples. The methodology utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with rilmenidine-d4 serving as the internal standard (IS) to ensure accuracy and precision. The protocol outlines two common sample preparation techniques: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), with SPE being the recommended method due to its higher recovery rate. This application note is intended to guide researchers in the bioanalytical validation and routine quantification of rilmenidine for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rilmenidine is an antihypertensive agent that acts as a selective agonist for imidazoline I1 receptors and also exhibits affinity for α2-adrenergic receptors.[1][2][3] Its mechanism of action involves the modulation of the sympathetic nervous system, leading to a reduction in blood pressure.[4] Accurate quantification of rilmenidine in biological matrices is crucial for pharmacokinetic profiling, bioequivalence studies, and understanding its therapeutic window. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects.[5]

Mechanism of Action Signaling Pathway

Rilmenidine primarily exerts its antihypertensive effects through agonism at I1-imidazoline receptors located in the rostral ventrolateral medulla of the brainstem.[1][4] This activation leads to a reduction in sympathetic outflow. Additionally, rilmenidine interacts with α2-adrenergic receptors, which also contributes to its mechanism of action.[2][6]

Rilmenidine_Signaling_Pathway Rilmenidine Rilmenidine I1_Receptor I1-Imidazoline Receptor Rilmenidine->I1_Receptor Alpha2_Receptor α2-Adrenergic Receptor Rilmenidine->Alpha2_Receptor Sympathetic_Neuron Sympathetic Neuron I1_Receptor->Sympathetic_Neuron Inhibition Alpha2_Receptor->Sympathetic_Neuron Inhibition NE_Release Norepinephrine Release Sympathetic_Neuron->NE_Release Blood_Pressure Blood Pressure Reduction NE_Release->Blood_Pressure Leads to SPE_Workflow Start Plasma Sample (100 µL) Add_IS Add this compound IS (10 µL of 100 ng/mL) Start->Add_IS Pretreat Pre-treat: Add 2% NH4OH (300 µL) Add_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge: 1. Methanol (500 µL) 2. Water (500 µL) Condition->Load Wash Wash: 5% Methanol in Water (500 µL) Load->Wash Elute Elute: Methanol (500 µL) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for Rilmenidine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Rilmenidine-d4 for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Introduction

Rilmenidine is an antihypertensive agent that acts as a selective agonist for imidazoline I1 receptors and also binds to α2-adrenergic receptors. This compound, a deuterated analog of Rilmenidine, is commonly used as an internal standard in bioanalytical methods to ensure accurate quantification in complex biological matrices such as plasma and serum. Proper sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure the reliability and reproducibility of the analytical results. This document outlines and compares three widely used sample preparation techniques for the analysis of this compound.

Quantitative Data Summary

The choice of sample preparation method can significantly impact recovery, data quality, and throughput. The following table summarizes key quantitative performance parameters for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) in the context of Rilmenidine analysis.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery ~80%[1]57%[1]>80%[2]
Matrix Effect Low to ModerateModerate to HighHigh
Precision (%RSD) < 7%[1]< 15% (Estimated)< 6%[2]
Limit of Quantitation 0.1 ng/mL[1]0.1 ng/mL[1]Analyte Dependent
Throughput ModerateLowHigh
Cost per Sample HighLowLow
Automation Potential HighModerateHigh

Experimental Protocols

Internal Standard (IS) Preparation: this compound

A stock solution of this compound is typically prepared in a solvent like methanol or acetonitrile and then diluted to a working concentration.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.

  • Intermediate Solution (10 µg/mL): Dilute 10 µL of the stock solution to 1 mL with methanol.

  • Working Solution (100 ng/mL): Dilute 10 µL of the intermediate solution to 1 mL with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This working solution can be added to the biological samples.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method that can provide very clean extracts. For a basic compound like Rilmenidine, a mixed-mode cation exchange (MCX) sorbent is recommended.

Materials:

  • Mixed-mode cation exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

  • Biological sample (e.g., 1 mL of plasma)

  • This compound working solution (100 ng/mL)

  • Methanol

  • Deionized water

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

Protocol:

  • Sample Pre-treatment: To 1 mL of plasma, add 50 µL of the this compound working solution and vortex briefly. Add 1 mL of 4% phosphoric acid in water and vortex to mix.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the Rilmenidine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases. For basic drugs like Rilmenidine, extraction into an organic solvent is performed under basic conditions.

Materials:

  • Biological sample (e.g., 1 mL of plasma)

  • This compound working solution (100 ng/mL)

  • Organic solvent (e.g., Methyl-tert-butyl ether (MTBE) or Ethyl Acetate)

  • 1 M Sodium Hydroxide (NaOH)

  • Centrifuge tubes (15 mL)

  • Centrifuge

Protocol:

  • Sample Preparation: To 1 mL of plasma in a centrifuge tube, add 50 µL of the this compound working solution and vortex briefly.

  • Basification: Add 100 µL of 1 M NaOH to the sample to raise the pH to >10. Vortex to mix.

  • Extraction: Add 5 mL of MTBE to the tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry Down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protein Precipitation (PPT) Protocol

PPT is a simple and rapid method for removing the bulk of proteins from biological samples. Acetonitrile is a commonly used precipitating agent.

Materials:

  • Biological sample (e.g., 0.5 mL of plasma)

  • This compound working solution (100 ng/mL)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (2 mL)

  • Microcentrifuge

Protocol:

  • Sample Preparation: To 0.5 mL of plasma in a microcentrifuge tube, add 25 µL of the this compound working solution and vortex briefly.

  • Precipitation: Add 1.5 mL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube.

  • Mixing: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Dry Down and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. This step helps to concentrate the analyte and exchange the solvent to one compatible with the LC system.

Visualizations

Rilmenidine Signaling Pathway

Rilmenidine exerts its antihypertensive effects primarily through its action on I1-imidazoline and α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow.

Rilmenidine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Effector Organ Rilmenidine Rilmenidine I1_Receptor I1 Imidazoline Receptor Rilmenidine->I1_Receptor Agonist Alpha2_Receptor α2-Adrenergic Receptor Rilmenidine->Alpha2_Receptor Agonist NE_Release Norepinephrine Release I1_Receptor->NE_Release Inhibits Alpha2_Receptor->NE_Release Inhibits Sympathetic_Tone Sympathetic Tone NE_Release->Sympathetic_Tone Stimulates

Simplified signaling pathway of Rilmenidine.
Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow start Start pretreatment Sample Pre-treatment (Plasma + IS + Acid) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) equilibration Equilibration (2% Formic Acid) conditioning->equilibration equilibration->loading wash1 Wash 1 (2% Formic Acid) loading->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elution Elution (5% NH4OH in Methanol) wash2->elution drydown Dry Down & Reconstitution elution->drydown analysis LC-MS/MS Analysis drydown->analysis LLE_Workflow start Start sample_prep Sample Preparation (Plasma + IS) start->sample_prep basification Basification (add NaOH) sample_prep->basification extraction Liquid-Liquid Extraction (add Organic Solvent, Vortex) basification->extraction centrifugation Centrifugation (Phase Separation) extraction->centrifugation collect_organic Collect Organic Phase centrifugation->collect_organic drydown Dry Down & Reconstitution collect_organic->drydown analysis LC-MS/MS Analysis drydown->analysis PPT_Workflow start Start sample_prep Sample Preparation (Plasma + IS) start->sample_prep precipitation Protein Precipitation (add Acetonitrile, Vortex) sample_prep->precipitation centrifugation Centrifugation (Pellet Proteins) precipitation->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant drydown Dry Down & Reconstitution (Optional) collect_supernatant->drydown analysis LC-MS/MS Analysis drydown->analysis

References

Application Notes and Protocols for the Quantitative Analysis of Rilmenidine in Urine using Rilmenidine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Rilmenidine in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Rilmenidine-d4 as a stable isotope-labeled internal standard. The protocols detailed below cover sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Introduction

Rilmenidine is an antihypertensive agent that acts on imidazoline I1 receptors.[1] Monitoring its concentration in urine is crucial for pharmacokinetic and pharmacodynamic studies, as a significant portion of the drug is excreted unchanged through the kidneys.[2] This application note describes a robust and sensitive LC-MS/MS method for the quantification of Rilmenidine in urine, employing this compound to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents
  • Rilmenidine reference standard

  • This compound (internal standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • An electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Rilmenidine and this compound are prepared in methanol. Working standard solutions are made by serially diluting the Rilmenidine stock solution with a 50:50 mixture of methanol and water to prepare calibration standards. Quality control (QC) samples are prepared at low, medium, and high concentrations in drug-free human urine.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is recommended for its high recovery and sample cleanup efficiency.[2][3]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium formate buffer (pH 3.0).

  • Loading: To 0.5 mL of urine sample, add 20 µL of this compound internal standard solution. Vortex and load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Rilmenidine and this compound with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Rilmenidine181.198.1
This compound185.1102.1
  • Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.

Data Presentation

The following tables summarize the expected quantitative data for the validated method.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Rilmenidine1 - 1000y = 0.0025x + 0.0012> 0.995
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Low3< 10± 10< 10± 10
Medium150< 8± 8< 8± 8
High800< 6± 6< 6± 6
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385 - 95< 15
High80085 - 95< 15

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample (0.5 mL) add_is Add this compound (IS) urine_sample->add_is vortex_mix Vortex add_is->vortex_mix load Load Sample vortex_mix->load spe_cartridge SPE Cartridge condition Condition (Methanol, Water) equilibrate Equilibrate (Buffer) wash Wash (5% Methanol) load->wash elute Elute (Methanol with 2% Formic Acid) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification (Calibration Curve) ms->quantification

Caption: Workflow for Rilmenidine analysis in urine.

Signaling Pathway (Logical Relationship of Method Components)

G cluster_extraction Extraction cluster_separation Separation cluster_detection Detection & Quantification rilmenidine Rilmenidine spe Solid Phase Extraction (SPE) rilmenidine->spe rilmenidine_d4 This compound (IS) rilmenidine_d4->spe urine_matrix Urine Matrix urine_matrix->spe lc Liquid Chromatography (LC) spe->lc Removes Matrix msms Tandem Mass Spectrometry (MS/MS) lc->msms Separates Analytes ratio Peak Area Ratio (Analyte/IS) msms->ratio Measures Ion Transitions calibration Calibration Curve ratio->calibration concentration Rilmenidine Concentration calibration->concentration Calculates

Caption: Logical flow of the analytical method.

References

Application Notes and Protocols for Rilmenidine-d4 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Rilmenidine-d4, a deuterated analog of the antihypertensive agent Rilmenidine. The following protocols are designed to assess the compound's interaction with its primary targets, its impact on downstream signaling pathways, and its effect on cell viability. Given that this compound is a deuterated form of Rilmenidine, its fundamental mechanism of action is expected to be identical. Therefore, the assay protocols for Rilmenidine are directly applicable to this compound.

Mechanism of Action Overview

Rilmenidine is a selective agonist for imidazoline I1 receptors and also exhibits affinity for α2-adrenergic receptors.[1][2] Its antihypertensive effect is primarily mediated through its action on I1 receptors in the brainstem, leading to a reduction in sympathetic tone.[3] The activation of α2-adrenergic receptors, which are Gi-coupled, contributes to the overall pharmacological profile by inhibiting adenylyl cyclase and subsequently decreasing intracellular cyclic AMP (cAMP) levels.[1] Furthermore, activation of I1 receptors has been shown to modulate downstream signaling cascades, including the MAPK/ERK pathway.[4][5]

Data Presentation

Table 1: Receptor Binding Affinities of Rilmenidine
ReceptorRadioligandTissue/Cell LineKi (nM)Reference
Imidazoline I1[3H]-ClonidineBovine adrenal medullary membranes1.0[6]
α2A-Adrenergic[3H]-RauwolscinePig vascular endothelium-This is a general ligand for alpha-2 subtypes
α2C-Adrenergic[3H]-RauwolscinePig vascular endothelium-This is a general ligand for alpha-2 subtypes
Table 2: Functional Activity of Rilmenidine
AssayCell LineParameterValueReference
Cell ProliferationK562IC5025-100 µM (at 24 hours)[2]
cAMP Inhibition-EC50--
ERK Phosphorylation-EC50--

Note: Specific EC50 values for Rilmenidine in cAMP inhibition and ERK phosphorylation assays were not found in the provided search results. These values would need to be determined experimentally using the protocols below.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a selected cell line, which is crucial for determining the appropriate concentration range for subsequent functional assays.

Materials:

  • Cells of interest (e.g., PC12, CHO-K1 expressing target receptors)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[8]

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9][10]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Receptor Binding Assays

These protocols are designed to determine the binding affinity of this compound to imidazoline I1 and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing I1 receptors (e.g., from bovine adrenal medulla or a suitable recombinant cell line)[11]

  • [3H]-Clonidine (Radioligand)

  • Unlabeled Clonidine (for determining non-specific binding)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Protocol:

  • Prepare the cell membrane homogenates.

  • In a 96-well plate, add in the following order: 50 µL of binding buffer, 50 µL of various concentrations of this compound (or unlabeled Clonidine for competition curve), and 50 µL of [3H]-Clonidine.

  • For determining total binding, add 50 µL of binding buffer instead of the competitor.

  • For determining non-specific binding, add a high concentration of unlabeled Clonidine (e.g., 10 µM).

  • Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[12]

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Count the radioactivity using a scintillation counter.

  • Analyze the data to determine the Ki value for this compound.

Materials:

  • Cell membranes expressing α2-adrenergic receptors (e.g., from pig vascular endothelium or a suitable recombinant cell line)[13]

  • [3H]-Rauwolscine or other suitable α2-antagonist radioligand

  • Unlabeled phentolamine or yohimbine (for determining non-specific binding)

  • This compound

  • Binding buffer, wash buffer, filters, and scintillation supplies as in the I1 receptor assay.

Protocol:

The protocol is similar to the I1 receptor binding assay, with the following modifications:

  • Use cell membranes expressing α2-adrenergic receptors.

  • The radioligand is [3H]-Rauwolscine.

  • Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled α2-adrenergic antagonist like phentolamine or yohimbine.

Downstream Signaling Assays

This assay measures the ability of this compound to inhibit cAMP production, which is a functional consequence of α2-adrenergic receptor (a Gi-coupled receptor) activation.

Materials:

  • Cells expressing α2-adrenergic receptors

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound

  • HTRF cAMP assay kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP cryptate reagents[14][15]

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Protocol:

  • Harvest and resuspend cells in stimulation buffer.

  • Dispense cells into a 384-well plate.

  • Add different concentrations of this compound to the wells.

  • Add a fixed concentration of forskolin to all wells (except for the negative control) to induce cAMP production. The optimal forskolin concentration should be determined empirically (typically the EC80).[16]

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[17]

  • Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to the wells.

  • Incubate for 60 minutes at room temperature.[17]

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the ratio of the acceptor to donor fluorescence and determine the EC50 value for this compound's inhibition of cAMP production.

This protocol assesses the effect of this compound on the phosphorylation of ERK, a downstream target of I1 receptor signaling.

Materials:

  • Cells expressing I1 receptors

  • This compound

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.[18]

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[18]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[19]

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[18]

  • Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound I1_Receptor Imidazoline I1 Receptor This compound->I1_Receptor activates Alpha2_Adrenergic_Receptor α2-Adrenergic Receptor (Gi) This compound->Alpha2_Adrenergic_Receptor activates PLC PLC I1_Receptor->PLC activates AC Adenylyl Cyclase Alpha2_Adrenergic_Receptor->AC inhibits cAMP cAMP AC->cAMP produces DAG DAG PLC->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylation Gene_Expression Altered Gene Expression pERK->Gene_Expression PKA PKA cAMP->PKA activates

Caption: this compound Signaling Pathways.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add this compound dilutions Seed_Cells->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: MTT Cell Viability Assay Workflow.

G Start Start Prepare_Membranes Prepare cell membranes Start->Prepare_Membranes Incubate_Components Incubate membranes, radioligand, and this compound Prepare_Membranes->Incubate_Components Filter Rapid filtration to separate bound and free radioligand Incubate_Components->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Analyze Data analysis (Ki determination) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for the Use of Rilmenidine-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine is an antihypertensive agent that acts as a selective agonist for imidazoline I1 receptors and also exhibits activity at α2-adrenergic receptors. In drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of rilmenidine in biological matrices is crucial. Rilmenidine-d4, a deuterated isotopologue of rilmenidine, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of rilmenidine, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer. This co-elution helps to compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[1][2] Rilmenidine is characterized by its rapid and extensive absorption, with a bioavailability of nearly 100% and minimal first-pass metabolism.[3] It is primarily eliminated unchanged through renal excretion.[3]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in drug metabolism studies of rilmenidine.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of rilmenidine and the pharmacokinetic properties of the drug.

Table 1: LC-MS/MS Parameters for Rilmenidine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rilmenidine181.198.1[Inferred based on fragmentation pattern] 15-25
Rilmenidine181.167.1[Inferred based on fragmentation pattern] 20-30
This compound185.1102.1[Inferred based on fragmentation pattern] 15-25
This compound185.171.1[Inferred based on fragmentation pattern] 20-30

Note: Optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Table 2: Pharmacokinetic Parameters of Rilmenidine in Healthy Adults

ParameterValueReference
Bioavailability~100%[3]
Time to Peak Plasma Concentration (Tmax)2 hours[3]
Plasma Protein Binding< 10%[3]
Volume of Distribution (Vd)~5 L/kg[3]
Elimination Half-Life (t1/2)~8 hours[3]
Total Body Clearance~450 mL/min[3]
Renal Excretion (as unchanged drug)~65% of administered dose[3]

Experimental Protocols

Sample Preparation

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will depend on the laboratory's resources and desired throughput. SPE generally offers higher recovery and cleaner extracts.[3]

a) Solid-Phase Extraction (SPE) Protocol (Recommended)

This protocol is based on methods known to provide high recovery of rilmenidine from human serum.[3]

  • Materials:

    • Mixed-mode SPE cartridges (e.g., C8/cation exchange)

    • Methanol

    • Acetonitrile

    • Formic acid

    • Ammonium hydroxide

    • Human plasma/serum samples

    • Rilmenidine calibration standards and QC samples

    • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Procedure:

    • To 200 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution and vortex briefly.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE) Protocol

  • Materials:

    • Methyl tert-butyl ether (MTBE)

    • Human plasma/serum samples

    • Rilmenidine calibration standards and QC samples

    • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

    • Sodium hydroxide solution (e.g., 1 M)

  • Procedure:

    • To 200 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution and vortex briefly.

    • Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.

    • Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 90% B

      • 2.5-3.5 min: 90% B

      • 3.5-3.6 min: 90% to 10% B

      • 3.6-5.0 min: 10% B

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: See Table 1.

    • Source Temperature: Dependent on instrument, typically 120-150°C

    • Desolvation Gas Temperature: Dependent on instrument, typically 350-450°C

Signaling Pathways and Experimental Workflow

Rilmenidine's Mechanism of Action

Rilmenidine exerts its antihypertensive effects primarily through its interaction with I1-imidazoline and α2-adrenergic receptors in the central nervous system and peripheral tissues.

Rilmenidine_Mechanism cluster_CNS Central Nervous System Rilmenidine Rilmenidine I1_Receptor I1 Imidazoline Receptor (Medulla Oblongata) Rilmenidine->I1_Receptor Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic Nerve Terminals) Rilmenidine->Alpha2_Receptor Sympathetic_Outflow Decreased Sympathetic Outflow I1_Receptor->Sympathetic_Outflow NE_Release Decreased Norepinephrine Release Alpha2_Receptor->NE_Release Vasodilation Vasodilation Sympathetic_Outflow->Vasodilation NE_Release->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Rilmenidine's dual mechanism of action.

Experimental Workflow for Rilmenidine Quantification

The following diagram illustrates the key steps in the quantitative analysis of rilmenidine in biological samples using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (Plasma, Serum) Spiking Spike with this compound (IS) Sample_Collection->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Peak_Integration Peak Integration for Rilmenidine & this compound Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Rilmenidine Concentration Calibration_Curve->Concentration_Determination

Caption: Bioanalytical workflow for rilmenidine.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Rilmenidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine is a centrally acting antihypertensive agent belonging to the second generation of imidazoline receptor agonists. Accurate and sensitive quantification of Rilmenidine and its stable isotope-labeled internal standard, Rilmenidine-d4, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for this purpose, providing high selectivity and sensitivity. This document provides a detailed protocol for the analysis of Rilmenidine using a deuterated internal standard, based on established methodologies. The protocol includes sample preparation, derivatization, and the instrumental parameters for both the gas chromatograph and the mass spectrometer.

Experimental Protocols

This protocol is based on a validated GC-MS method for the determination of Rilmenidine in plasma and urine, utilizing this compound as the internal standard.[1] The method involves a two-step extraction, derivatization to improve volatility and thermal stability, followed by GC-MS analysis in negative ion chemical ionization (NICI) mode.

Materials and Reagents
  • Rilmenidine reference standard

  • This compound (internal standard)

  • 3,5-Bis(trifluoromethyl)benzoyl chloride (derivatizing agent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Diethyl ether (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Sodium sulfate (anhydrous)

  • Human plasma (drug-free)

  • Deionized water

Sample Preparation

A two-step liquid-liquid extraction procedure is employed to isolate Rilmenidine and this compound from the biological matrix.

  • Alkalinization and First Extraction:

    • To 1 mL of plasma or urine sample in a polypropylene tube, add a known amount of this compound internal standard solution.

    • Add 1 mL of 1 M sodium hydroxide to alkalinize the sample.

    • Add 5 mL of a hexane/diethyl ether (1:1, v/v) mixture.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

  • Back Extraction (Acidic):

    • To the collected organic phase, add 2 mL of 0.1 M hydrochloric acid.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Discard the upper organic layer.

  • Second Extraction (Alkaline):

    • To the remaining aqueous layer, add 1 mL of 1 M sodium hydroxide.

    • Add 5 mL of hexane.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic (hexane) layer to a clean tube.

  • Evaporation:

    • Dry the final organic extract under a gentle stream of nitrogen at 40°C.

Derivatization

To enhance the chromatographic properties of Rilmenidine and this compound, a derivatization step is performed.

  • Reconstitute the dried extract in 100 µL of acetonitrile.

  • Add 10 µL of 3,5-bis(trifluoromethyl)benzoyl chloride solution (10% in acetonitrile).

  • Vortex and heat the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of hexane for GC-MS analysis.

An alternative derivatization can be performed using trifluoroacetic anhydride (TFA), which also yields suitable derivatives for GC-MS analysis.[1]

GC-MS Parameters

The following instrumental conditions are recommended for the analysis of the derivatized Rilmenidine and this compound.

ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeNegative Ion Chemical Ionization (NICI)
Reagent GasAmmonia
Ion Source Temperature200°C
Quadrupole Temperature150°C
Detection ModeSelected Ion Monitoring (SIM)
Monitored Ions
Rilmenidine derivativem/z 420
This compound derivativem/z 424
Rilmenidine-TFA derivativem/z 276
This compound-TFA derivativem/z 280

Data Presentation

The following table summarizes the key pharmacokinetic parameters of Rilmenidine determined in healthy subjects, providing an example of how quantitative data can be presented. While these specific values were not exclusively determined by GC-MS, they are representative of the data that can be obtained using a validated quantitative method.

Pharmacokinetic ParameterValueReference
Cmax (ng/mL) 3.3 ± 0.7 (after 1 mg dose)[2]
7.6 ± 2.0 (after 2 mg dose)[2]
Tmax (h) 1.8 ± 0.6 (after 1 mg dose)[2]
1.4 ± 0.7 (after 2 mg dose)[2]
Elimination Half-life (h) ~8[2]
Bioavailability (%) ~100[2]
Protein Binding (%) < 10[2]
Volume of Distribution (L/kg) ~5[2]
Limit of Detection (ng/mL) ~0.2 (using TFA derivatization)[1]

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_back_extraction Back Extraction cluster_second_extraction Second Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma Plasma/Urine Sample add_is Add this compound (Internal Standard) plasma->add_is alkalinize1 Alkalinize with NaOH add_is->alkalinize1 extract1 Extract with Hexane/Diethyl Ether alkalinize1->extract1 centrifuge1 Centrifuge extract1->centrifuge1 separate1 Collect Organic Layer centrifuge1->separate1 add_acid Add HCl separate1->add_acid vortex2 Vortex add_acid->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 discard_org Discard Organic Layer centrifuge2->discard_org alkalinize2 Alkalinize with NaOH discard_org->alkalinize2 extract2 Extract with Hexane alkalinize2->extract2 centrifuge3 Centrifuge extract2->centrifuge3 collect_org2 Collect Organic Layer centrifuge3->collect_org2 dry_down Evaporate to Dryness collect_org2->dry_down reconstitute1 Reconstitute in Acetonitrile dry_down->reconstitute1 add_reagent Add Derivatizing Agent reconstitute1->add_reagent heat Heat at 60°C add_reagent->heat dry_down2 Evaporate to Dryness heat->dry_down2 reconstitute2 Reconstitute in Hexane dry_down2->reconstitute2 inject Inject into GC-MS reconstitute2->inject separate_gc Chromatographic Separation inject->separate_gc detect_ms Mass Spectrometric Detection (SIM) separate_gc->detect_ms quantify Quantification detect_ms->quantify

Caption: Experimental workflow for GC-MS analysis of Rilmenidine.

References

Troubleshooting & Optimization

Overcoming matrix effects in Rilmenidine-d4 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Rilmenidine-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Rilmenidine, by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and other bioanalytical studies.[3] For this compound, which serves as an internal standard, matrix effects can compromise the accuracy of the quantification of the unlabeled Rilmenidine.

Q2: My this compound signal is showing high variability or suppression. What are the likely causes?

A2: High variability or suppression of the this compound signal is often a direct consequence of matrix effects. Common causes include:

  • Co-elution with Phospholipids: Biological samples like plasma are rich in phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[4]

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to a high concentration of interfering substances in the final extract.

  • Suboptimal Chromatographic Separation: If this compound co-elutes with a significant amount of matrix components, its ionization will be compromised.[5]

  • Formulation Excipients: In preclinical studies, formulation agents like polysorbates can cause significant ion suppression.[1][6]

Q3: How can I assess the extent of matrix effects in my this compound analysis?

A3: A common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor). A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Q4: What is the benefit of using a deuterated internal standard like this compound?

A4: A stable isotope-labeled internal standard, such as this compound, is the preferred choice for quantitative LC-MS analysis. Because it has nearly identical physicochemical properties to the analyte (Rilmenidine), it will experience similar matrix effects.[3] This co-elution and similar ionization behavior allow it to compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for this compound

Symptoms:

  • Low signal intensity for this compound.

  • Poor reproducibility of the internal standard peak area across different samples.

  • Inaccurate quantification of Rilmenidine.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[4]

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing phospholipids and other interfering compounds compared to liquid-liquid extraction (LLE) or simple protein precipitation.[7][8][9] For Rilmenidine, SPE has been shown to provide higher recovery and reduced matrix effects compared to LLE.[7]

    • Liquid-Liquid Extraction (LLE): If using LLE, experiment with different organic solvents and pH adjustments to improve the selectivity of the extraction for Rilmenidine and this compound, while leaving interfering components behind.

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components.[4] If using PPT, consider a subsequent cleanup step.

  • Modify Chromatographic Conditions:

    • Gradient Elution: Adjust the gradient slope to better separate this compound from the early-eluting, highly polar matrix components and later-eluting phospholipids.[5]

    • Column Chemistry: Consider using a different column chemistry. A phenyl-hexyl or a biphenyl column may offer different selectivity for Rilmenidine and matrix components compared to a standard C18 column.

    • Mobile Phase Additives: Optimize the concentration of additives like formic acid or ammonium formate in the mobile phase to improve peak shape and potentially shift the retention time of this compound away from interfering peaks.

  • Check for Phospholipid Co-elution:

    • Monitor for characteristic phospholipid fragment ions (e.g., m/z 184) in your MS/MS method to identify the retention time window where phospholipids elute.

    • Adjust your chromatography to ensure that this compound does not elute within this window.

Workflow for Troubleshooting Ion Suppression

start Ion Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep chromatography Modify Chromatographic Conditions start->chromatography phospholipids Investigate Phospholipid Co-elution start->phospholipids spe Implement Solid-Phase Extraction (SPE) sample_prep->spe lle Optimize LLE Protocol sample_prep->lle gradient Adjust Gradient Elution chromatography->gradient column Test Alternative Column Chemistry chromatography->column monitor_pl Monitor Phospholipid Fragment Ions phospholipids->monitor_pl end Matrix Effect Minimized spe->end lle->end gradient->end column->end resolve Achieve Chromatographic Resolution monitor_pl->resolve resolve->end

Caption: Troubleshooting workflow for ion suppression.

Issue 2: Inconsistent Recovery of this compound

Symptoms:

  • High variability in the peak area ratio of Rilmenidine to this compound in quality control samples.

  • Poor accuracy and precision in the bioanalytical method validation.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • Perform recovery experiments by comparing the peak area of this compound in pre-extraction spiked samples to post-extraction spiked samples. Inconsistent recovery can point to issues with the sample preparation method.

    • For LLE, ensure the pH of the aqueous phase is optimized for the extraction of the basic Rilmenidine molecule. Also, ensure thorough mixing and adequate phase separation.

    • For SPE, check for column overloading, inappropriate washing or elution solvents, or breakthrough of the analyte. Ensure the sorbent chemistry is appropriate for Rilmenidine.

  • Assess Stability:

    • Investigate the stability of Rilmenidine and this compound in the biological matrix at various storage conditions (bench-top, freeze-thaw cycles, long-term storage). Degradation can lead to apparent low recovery.

  • Ensure Accurate Spiking:

    • Verify the concentration and stability of the this compound spiking solution.

    • Ensure the internal standard is added to all samples, standards, and quality controls at a consistent concentration before any sample processing steps.

Logical Relationship for Investigating Inconsistent Recovery

start Inconsistent Recovery Observed extraction Evaluate Extraction Efficiency start->extraction stability Assess Analyte Stability start->stability spiking Verify Internal Standard Spiking start->spiking lle_check Check LLE Parameters (pH, solvent, mixing) extraction->lle_check spe_check Check SPE Parameters (loading, washing, elution) extraction->spe_check storage_conditions Investigate Storage and Freeze-Thaw Stability stability->storage_conditions is_solution Confirm IS Concentration and Stability spiking->is_solution end Consistent Recovery Achieved lle_check->end spe_check->end storage_conditions->end is_solution->end

Caption: Decision tree for troubleshooting inconsistent recovery.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Rilmenidine Analysis

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Recovery (%) 57~80[7]
Matrix Effect Noticeable differences in linearity, accuracy, and precision observed.More accurate and reproducible results.[7]
Manual Workload HighLow[7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on the findings that SPE provides better recovery and reduced matrix effects for Rilmenidine analysis.[7]

  • Sample Pre-treatment: To 500 µL of human serum, add 50 µL of this compound internal standard working solution. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Parameters

These are suggested starting parameters and should be optimized for your specific instrument and application.

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (example):

    • Rilmenidine: Q1 m/z [M+H]+ → Q3 fragment m/z

    • This compound: Q1 m/z [M+H]+ → Q3 fragment m/z

  • Ion Source Parameters:

    • Capillary Voltage: 4.0 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimize for your instrument.

References

Addressing ion suppression in the analysis of Rilmenidine with Rilmenidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in the analysis of Rilmenidine using Rilmenidine-d4 as an internal standard.

Troubleshooting Guide: Addressing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal and compromising the accuracy and sensitivity of quantification. This guide provides a systematic approach to troubleshooting and mitigating ion suppression in your Rilmenidine assay.

Problem: Low or inconsistent Rilmenidine signal despite the presence of the analyte.

This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of Rilmenidine in the mass spectrometer source.

Initial Assessment Workflow

cluster_0 Initial Signal Investigation cluster_1 Troubleshooting Paths start Low/Inconsistent Rilmenidine Signal check_is Check this compound Signal start->check_is is_ok IS Signal Stable? check_is->is_ok both_low Both Analyte and IS Signals are Low/ Inconsistent is_ok->both_low No analyte_low Only Analyte Signal is Low/Inconsistent is_ok->analyte_low Yes path1 Indicates significant matrix effect or systemic issue. Proceed to 'System & Sample Prep Evaluation'. both_low->path1 path2 Suggests differential ion suppression. Proceed to 'Chromatographic & IS Co-elution Evaluation'. analyte_low->path2

Caption: Initial assessment workflow for low Rilmenidine signal.

System & Sample Preparation Evaluation

If both Rilmenidine and this compound signals are suppressed, it points towards a significant matrix effect or a systemic issue.

Q1: Have you optimized your sample preparation method?

A1: Inadequate sample cleanup is a primary cause of ion suppression. Biological matrices contain numerous endogenous compounds like phospholipids, salts, and proteins that can interfere with ionization.[1][2]

  • Recommendation: Enhance your sample preparation protocol. While protein precipitation is a quick method, it often fails to remove a significant amount of phospholipids, a major contributor to ion suppression.[2] Consider implementing more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3] A study on Rilmenidine analysis in human serum showed that SPE resulted in a higher recovery and was more effective at reducing matrix effects compared to LLE.[4]

Q2: Could your LC conditions be contributing to the problem?

A2: If interfering compounds co-elute with Rilmenidine and this compound, ion suppression will occur.[5]

  • Recommendation: Modify your chromatographic method to better separate Rilmenidine from the matrix interferences. This can be achieved by adjusting the mobile phase composition, the gradient profile, or the type of analytical column used.[3] The goal is to shift the retention time of Rilmenidine to a region with less matrix interference.[6]

Chromatographic & Internal Standard Co-elution Evaluation

If only the Rilmenidine signal is suppressed while the this compound signal remains stable, this suggests that the analyte and the internal standard are experiencing different degrees of ion suppression.

Q3: Do Rilmenidine and this compound co-elute perfectly?

A3: For a stable isotope-labeled internal standard (SIL-IS) like this compound to effectively compensate for matrix effects, it must co-elute with the analyte.[7][8] Even slight differences in retention time can lead to a different extent of ion suppression experienced by each compound.[9] This "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the unlabeled analyte on reverse-phase columns.[9]

  • Recommendation: Verify the co-elution of Rilmenidine and this compound by overlaying their chromatograms. If a separation is observed, adjust your chromatographic conditions to ensure complete overlap of the two peaks.[8] This might involve using a less retentive column or adjusting the mobile phase composition.

Troubleshooting Logic Flow

start Start Troubleshooting q1 Are both Analyte and IS signals suppressed? start->q1 a1_yes Improve Sample Preparation (e.g., SPE, LLE) q1->a1_yes Yes a1_no Check Analyte and IS Co-elution q1->a1_no No q2 Optimize Chromatography (Gradient, Column) a1_yes->q2 a2_yes Adjust chromatography for co-elution a1_no->a2_yes No, they are separated a2_no Issue likely resolved or other factors at play (e.g., IS stability) a1_no->a2_no Yes, they co-elute end Re-evaluate Signal q2->end a2_yes->end a2_no->end

Caption: A logical flow for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of ion suppression in bioanalysis? A: The most prevalent sources of ion suppression in biological samples are salts, proteins, and particularly phospholipids.[1][2] These endogenous materials can co-elute with the analyte of interest and compete for ionization in the MS source.[1]

Q: How can I quantitatively assess the extent of the matrix effect? A: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a pure solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.

Q: Is this compound a perfect solution for correcting ion suppression? A: While a stable isotope-labeled internal standard like this compound is the best tool for compensating for matrix effects, its effectiveness is contingent on its co-elution with the unlabeled analyte.[7][9][10] If they do not co-elute, they may experience different ionization conditions, leading to inaccurate quantification.[9] Additionally, issues with the stability of deuterium-labeled standards have been reported in some cases, although this is less common.[9]

Q: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)? A: The choice between SPE and LLE depends on the specific analyte and matrix. However, for Rilmenidine analysis in human serum, SPE has been shown to provide higher recovery and better removal of matrix interferences compared to LLE.[4] SPE can also be more easily automated for high-throughput applications.

Q: Can diluting my sample help reduce ion suppression? A: Yes, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[11] However, this approach also dilutes the analyte, which could compromise the sensitivity of the assay, especially for low-concentration samples.[5][11]

Experimental Protocols

Solid-Phase Extraction (SPE) for Rilmenidine from Human Serum

This protocol is based on a validated method for Rilmenidine extraction and is effective at minimizing matrix effects.[4]

  • Sample Pre-treatment: To 200 µL of human serum, add 20 µL of this compound internal standard solution and vortex.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated serum sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Rilmenidine and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for Rilmenidine and this compound Analysis

These are suggested starting parameters and should be optimized for your specific instrumentation.

  • LC System: A standard HPLC or UHPLC system.

  • Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions:

    • Rilmenidine: To be determined based on your instrument's optimization.

    • This compound: To be determined based on your instrument's optimization.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Rilmenidine Analysis

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery ~57%~80%
Matrix Effect NoticeableMinimized
Manual Workload HighLow (amenable to automation)
Precision (RSD) < 10%< 7%
Accuracy (RE) < 8%< 5%

Data adapted from a comparative study on Rilmenidine analysis in human serum.[4]

Table 2: Typical Validation Parameters for a Rilmenidine LC-MS/MS Assay

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Factor Close to 1

General acceptance criteria based on regulatory guidelines.

References

Technical Support Center: Rilmenidine-d4 MS/MS Fragmentation Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mass spectrometry (MS/MS) fragmentation parameters for Rilmenidine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: this compound, being a deuterated analog of Rilmenidine, is expected to have a precursor ion ([M+H]⁺) at an m/z corresponding to its molecular weight plus a proton. Based on the fragmentation of Rilmenidine, the primary product ions result from the cleavage of the oxazoline ring and the loss of the dicyclopropylmethyl group. The four deuterium atoms are located on the oxazoline ring. Therefore, the expected precursor ion and major product ions for this compound are:

  • Precursor Ion ([M+H]⁺): m/z 185.2

  • Major Product Ions: m/z 112.1 (corresponding to the loss of the dicyclopropylmethyl amine group, with deuterium atoms retained on the fragmenting portion) and m/z 86.1 (corresponding to the protonated dicyclopropylmethyl amine fragment).

Q2: How do I optimize the collision energy (CE) for this compound?

A2: The optimal collision energy is the voltage that produces the most stable and intense signal for your chosen product ion. A common approach is to perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the desired product ion as the collision energy is ramped over a range of voltages. The voltage that yields the maximum intensity should be selected for your analytical method. It is advisable to test a range, for example, from 5 to 40 eV.

Q3: What is a typical starting point for cone voltage (or declustering potential) optimization?

A3: The cone voltage (or declustering potential) influences the transmission of the precursor ion from the source to the mass analyzer. A good starting point for optimization is typically between 20 and 50 V. Similar to collision energy optimization, you should infuse a standard solution of this compound and ramp the cone voltage to find the value that maximizes the precursor ion signal without causing in-source fragmentation.

Q4: Can I use the same fragmentation parameters for Rilmenidine and this compound?

A4: While the fragmentation pattern will be very similar, it is not recommended to use the exact same parameters without optimization. The deuterium labeling can slightly alter the bond strengths, potentially requiring minor adjustments to the collision energy to achieve optimal fragmentation for this compound. It is always best practice to optimize these parameters for the specific analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound 1. Incorrect precursor ion selected. 2. Suboptimal ion source parameters (e.g., temperature, gas flows). 3. Inefficient ionization. 4. Contaminated ion source.1. Verify the correct m/z for the [M+H]⁺ ion of this compound (185.2). 2. Optimize source temperature and gas flow rates (nebulizer, auxiliary, and sheath gas) for maximum signal intensity. 3. Ensure the mobile phase composition is suitable for positive mode electrospray ionization (e.g., acidified with formic or acetic acid). 4. Clean the ion source components according to the manufacturer's instructions.
Poor Fragmentation Efficiency (Low Product Ion Intensity) 1. Suboptimal collision energy. 2. Incorrect collision gas pressure.1. Perform a collision energy optimization experiment to determine the optimal setting for each product ion. 2. Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.
Unstable or Fluctuating Signal 1. Unstable spray in the ESI source. 2. Matrix effects from the sample. 3. Inconsistent mobile phase delivery.1. Check the spray needle position and for any blockages. Ensure a consistent and fine spray. 2. Improve sample preparation to remove interfering matrix components. Consider using a more effective extraction method like solid-phase extraction (SPE).[1][2] 3. Check the LC system for leaks and ensure the pumps are delivering a stable flow.
In-source Fragmentation 1. Cone voltage (declustering potential) is set too high.1. Reduce the cone voltage until the precursor ion is the dominant species in the MS1 spectrum with minimal fragmentation.
Isotopic Crosstalk from Unlabeled Rilmenidine 1. Presence of unlabeled Rilmenidine in the this compound standard.1. Check the certificate of analysis for the isotopic purity of the this compound standard. If significant unlabeled analyte is present, select product ions that differentiate it from the analyte, if possible, or use a higher purity standard.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

Objective: To determine the optimal cone voltage and collision energy for the analysis of this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • Syringe pump

  • Mass spectrometer with ESI source

Procedure:

  • Infusion Setup: Infuse the this compound standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Tune Page/Software: Open the instrument's tuning software to manually control the MS parameters.

  • Precursor Ion Selection: Set the mass spectrometer to monitor the [M+H]⁺ ion of this compound (m/z 185.2).

  • Cone Voltage Optimization:

    • Set a low collision energy (e.g., 5 eV).

    • Ramp the cone voltage (or declustering potential) over a relevant range (e.g., 10 V to 80 V).

    • Monitor the intensity of the precursor ion (m/z 185.2).

    • The cone voltage that provides the maximum stable intensity for the precursor ion without significant in-source fragmentation is the optimum.

  • Collision Energy Optimization:

    • Set the optimized cone voltage from the previous step.

    • Select a product ion to monitor (e.g., m/z 112.1 or 86.1).

    • Ramp the collision energy over a suitable range (e.g., 5 eV to 40 eV).

    • Monitor the intensity of the selected product ion.

    • The collision energy that produces the highest and most stable intensity for the product ion is the optimum.

  • Repeat for Other Product Ions: Repeat the collision energy optimization for any other product ions of interest.

  • Final Parameters: Record the optimized cone voltage and collision energies for your analytical method.

Quantitative Data Summary

ParameterAnalyteValue
Precursor Ion (m/z) This compound185.2
Product Ion 1 (m/z) This compound112.1
Product Ion 2 (m/z) This compound86.1
Optimized Cone Voltage (V) This compoundUser Determined (Typically 20-50 V)
Optimized Collision Energy (eV) for m/z 112.1 This compoundUser Determined (Typically 15-30 eV)
Optimized Collision Energy (eV) for m/z 86.1 This compoundUser Determined (Typically 20-40 eV)

Note: Optimal values for cone voltage and collision energy are instrument-dependent and should be determined experimentally.

Visualizations

OptimizationWorkflow cluster_start Start cluster_infusion Infusion cluster_optimization Optimization cluster_end Finish start Prepare this compound Standard infuse Infuse into MS start->infuse select_precursor Select Precursor Ion (m/z 185.2) infuse->select_precursor optimize_cv Optimize Cone Voltage select_precursor->optimize_cv select_product Select Product Ion optimize_cv->select_product optimize_ce Optimize Collision Energy select_product->optimize_ce optimize_ce->select_product Repeat for other product ions end Final Method Parameters optimize_ce->end

Caption: Workflow for optimizing MS/MS fragmentation parameters for this compound.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions issue Low or No Signal cause1 Incorrect Precursor m/z? issue->cause1 cause2 Suboptimal Source Conditions? issue->cause2 cause3 Poor Fragmentation? issue->cause3 solution1 Verify m/z 185.2 cause1->solution1 Yes solution2 Optimize Source Temp & Gas Flows cause2->solution2 Yes solution3 Optimize Collision Energy cause3->solution3 Yes

References

Rilmenidine-d4 stability issues in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rilmenidine-d4 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices crucial?

This compound is the deuterium-labeled version of Rilmenidine, an antihypertensive drug that acts as a selective agonist for imidazoline I1 receptors.[1][] In bioanalytical methods, particularly Liquid Chromatography with Mass Spectrometry (LC-MS/MS), this compound is used as a stable isotope-labeled internal standard (SIL-IS). An SIL-IS is the ideal standard because it has a chemical structure nearly identical to the analyte (Rilmenidine), ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] Its stability is critical because the entire method relies on the assumption that the internal standard is stable throughout the analytical process. Any degradation of this compound would lead to an inaccurate calculation of the Rilmenidine concentration in the sample.[3][4]

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

While Rilmenidine is generally stable, its deuterated form, like most small molecules, can be susceptible to degradation in biological matrices.[5] Key factors include:

  • Temperature: Improper storage temperatures (e.g., repeated freeze-thaw cycles, extended time at room temperature) can accelerate degradation.[6]

  • pH: Although specific data for Rilmenidine is limited, extreme pH conditions during sample preparation can potentially affect its stability.

  • Enzymatic Degradation: Biological matrices like plasma and whole blood contain enzymes that can metabolize analytes if not properly handled and stored.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, a phenomenon known as ion suppression or enhancement, which can be mistaken for instability.[7]

  • Photostability: Exposure to light can be a degradation pathway for some compounds. While not specifically documented for Rilmenidine, it is a factor to consider.

Q3: What are the recommended storage conditions for biological samples containing this compound?

For long-term storage, biological samples (e.g., plasma, urine) should typically be kept frozen at -20°C or, for enhanced stability, at -80°C.[5] The specific duration for which the analyte is stable at these temperatures must be determined through long-term stability assessments as part of the bioanalytical method validation.[5][8]

Q4: How are stability studies for this compound formally conducted?

Stability is assessed by analyzing quality control (QC) samples at low and high concentrations after they have been exposed to specific conditions. The results are then compared against the nominal concentrations.[8] According to regulatory guidelines (e.g., EMA, FDA), the mean concentration of the stability samples should generally be within ±15% of the nominal concentration.[5][9]

Troubleshooting Guide

Problem: I am observing a decreasing or inconsistent signal/peak area for this compound across my analytical run.

This is a common issue that can compromise the accuracy of your results. Follow this guide to diagnose the potential cause.

Step 1: Investigate Sample Handling and Storage
  • Question: Have the samples undergone multiple freeze-thaw cycles?

    • Action: Validate the stability of this compound for the number of freeze-thaw cycles your samples have experienced. Regulatory guidelines recommend testing a minimum of three cycles.[6] If stability is not confirmed, re-prepare samples or acquire new ones if possible.

  • Question: How long were the samples on the benchtop or in the autosampler?

    • Action: Confirm that the duration does not exceed the validated bench-top or autosampler stability period.[6] If this period is unknown, perform a stability test by letting QC samples sit at the relevant temperature for the expected maximum duration of an analytical run.

Step 2: Review the Sample Preparation Procedure
  • Question: Was the this compound internal standard solution added consistently to every sample, standard, and QC?

    • Action: Verify your pipetting techniques and ensure the pipette is calibrated. Inconsistent addition of the internal standard is a primary cause of signal variability.[7]

  • Question: Could there be matrix effects?

    • Action: Matrix effects, where other molecules in the sample interfere with ionization, can cause signal suppression or enhancement.[7] Evaluate this by comparing the this compound response in extracted blank matrix versus a clean solution. If matrix effects are present, consider improving the sample cleanup (e.g., using solid-phase extraction instead of protein precipitation) or adjusting the chromatography to better separate this compound from interfering components.

Step 3: Examine the LC-MS/MS System
  • Question: Is the LC system pressure stable? Are there any leaks?

    • Action: Unstable pressure or leaks can lead to inconsistent delivery of the mobile phase and affect retention times and peak shapes. Check all fittings and system components.[7]

  • Question: Is the mass spectrometer performing optimally?

    • Action: Check the instrument's tuning and calibration. Ensure ion source parameters (e.g., temperature, gas flows, voltage) are appropriate and stable.[7][10] A dirty ion source can lead to a gradual decrease in signal over a run.

Quantitative Data on Stability Assessments

Stability TestStorage ConditionDurationAcceptance Criteria
Freeze-Thaw Stability Cycles between room temperature and storage temperature (e.g., -80°C)Minimum of 3 cyclesMean concentration of QC samples should be within ±15% of nominal values.
Short-Term (Bench-Top) Stability Room temperature (or relevant sample handling temperature)Expected duration of sample preparationMean concentration of QC samples should be within ±15% of nominal values.
Long-Term Stability Intended storage temperature (e.g., -20°C or -80°C)Duration of the study's sample storage periodMean concentration of QC samples should be within ±15% of nominal values.
Post-Preparative (Autosampler) Stability Autosampler temperature (e.g., 4°C)Expected maximum run time for an analytical batchMean concentration of QC samples should be within ±15% of nominal values.
Stock Solution Stability Refrigerator (e.g., 4°C) and room temperatureEstablished period based on intended useResponse of aged solution should be within an acceptable percentage (e.g., ±10%) of a freshly prepared solution.

Experimental Protocols

Protocol: General Bioanalytical Method Validation for Rilmenidine

This protocol outlines the key steps for validating a method for quantifying Rilmenidine in human plasma using this compound as an internal standard.

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of Rilmenidine and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • From the Rilmenidine stock, prepare a series of working standard solutions for spiking into blank plasma to create calibration standards (CS) and quality control (QC) samples.

    • From the this compound stock, prepare a working internal standard (IS) solution at a fixed concentration.

  • Sample Preparation (Example: Protein Precipitation):

    • Aliquot 100 µL of study sample, CS, or QC into a microcentrifuge tube.

    • Add 20 µL of the working IS solution (this compound) to all samples except the blank matrix.

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions: Use a C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[11]

    • MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the precursor-to-product ion transitions for both Rilmenidine and this compound in the Multiple Reaction Monitoring (MRM) mode.

  • Validation Procedures:

    • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of Rilmenidine and this compound.

    • Calibration Curve: Prepare a blank sample and at least six non-zero calibration standards across the expected concentration range. The curve is generated by plotting the peak area ratio (Rilmenidine/Rilmenidine-d4) against the nominal concentration.

    • Accuracy and Precision: Analyze QC samples at a minimum of four levels (Lower Limit of Quantification, Low, Medium, and High) in at least five replicates.

    • Stability: Perform the freeze-thaw, bench-top, long-term, and post-preparative stability tests as described in the table above.

Visualizations

Rilmenidine Signaling Pathway Rilmenidine Rilmenidine I1_Receptor Imidazoline I1 Receptor (Brainstem & Kidney) Rilmenidine->I1_Receptor Binds to Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Rilmenidine->Alpha2_Receptor Binds to Sympathetic_Outflow Reduced Central Sympathetic Outflow I1_Receptor->Sympathetic_Outflow Leads to NE_Release Reduced Norepinephrine (NE) Release Alpha2_Receptor->NE_Release Leads to Vasodilation Vasodilation & Reduced Vascular Resistance Sympathetic_Outflow->Vasodilation Causes NE_Release->Vasodilation Causes Blood_Pressure Lowered Blood Pressure Vasodilation->Blood_Pressure Results in

Caption: Rilmenidine's mechanism of action for lowering blood pressure.[][13]

Bioanalytical Workflow for this compound cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample_Collection 1. Sample Collection (Plasma, Urine, etc.) Storage 2. Sample Storage (-80°C) Sample_Collection->Storage Spiking 3. Spike with This compound (IS) Storage->Spiking Extraction 4. Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Integration 6. Peak Integration LCMS->Integration Quantification 7. Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Standard workflow for bioanalysis using an internal standard.

Troubleshooting Logic for Inconsistent IS Signal Start Problem: Inconsistent this compound Signal Check_Handling Check Sample Handling History Start->Check_Handling Check_Prep Review Sample Preparation Steps Start->Check_Prep Check_System Inspect LC-MS/MS System Performance Start->Check_System Sol_Stability Solution: Run freeze-thaw & bench-top stability tests. Check_Handling->Sol_Stability Degradation Suspected Sol_Pipetting Solution: Verify IS addition volume. Check pipette calibration. Check_Prep->Sol_Pipetting Pipetting Error Possible Sol_Matrix Solution: Evaluate matrix effects. Improve sample cleanup. Check_Prep->Sol_Matrix Matrix Effect Suspected Sol_LCMS Solution: Check for leaks, pressure. Clean ion source, tune MS. Check_System->Sol_LCMS System Issue Suspected

Caption: A decision tree for troubleshooting internal standard (IS) issues.

References

Preventing contamination in Rilmenidine-d4 standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in Rilmenidine-d4 standard solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of Rilmenidine, an antihypertensive drug. It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Rilmenidine in biological samples. The deuterium labeling provides a distinct mass-to-charge ratio, allowing for accurate quantification by correcting for variations during sample preparation and analysis.

Q2: How should I store the solid this compound standard?

For long-term stability of the solid standard, it is recommended to store it at -20°C.[1] The solid form is generally stable for years under these conditions.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For aqueous solutions, it is sparingly soluble. To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer.[1] However, aqueous solutions are not recommended for storage for more than one day.[1]

Q4: What are the common sources of contamination for this compound standard solutions?

Contamination can arise from several sources:

  • Chemical Contamination: This includes impurities from the synthesis of Rilmenidine, degradation products, and contaminants from solvents or glassware.

  • Microbial Contamination: Growth of bacteria or fungi can occur in improperly stored aqueous solutions.

  • Cross-Contamination: Introduction of other substances from the laboratory environment, such as other standards or samples.

  • Isotopic Exchange: Back-exchange of deuterium atoms with protons from the solvent, particularly in protic solvents like water or methanol if not handled correctly.

Q5: How can I prevent isotopic exchange (H/D exchange)?

To prevent the loss of the deuterium label, it is crucial to minimize contact with protic solvents under conditions that could facilitate exchange. When working with deuterated standards, it is best practice to:

  • Use high-purity, anhydrous (dry) solvents for preparing stock solutions.

  • Store solutions in tightly sealed vials to prevent absorption of atmospheric moisture.

  • Prepare fresh dilutions in aqueous or protic mobile phases shortly before analysis.

  • Avoid prolonged storage in protic solvents, especially at elevated temperatures or non-neutral pH.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram
Possible Cause Troubleshooting Steps Preventative Measures
Chemical Impurities from Synthesis - Verify the purity of the this compound standard with the certificate of analysis (CoA). Known synthetic impurities include Rilmenidine Impurity A, B, and C.- Always use a high-purity, certified reference standard.
Degradation Products - Investigate potential degradation pathways. Rilmenidine may be susceptible to hydrolysis (acidic or basic conditions), oxidation, and photolysis. - Perform a blank analysis of the solvent to rule out solvent-related peaks. - If degradation is suspected, prepare a fresh standard solution and re-analyze.- Store stock solutions at low temperatures (e.g., -20°C) and protect from light. - Prepare working solutions fresh daily. - Avoid extreme pH conditions in the solvent.
Solvent Contamination - Analyze a blank solvent injection to check for impurities. - Use a fresh bottle of high-purity, LC-MS grade solvent.- Use only high-purity, analytical grade solvents. - Dedicate solvent bottles for specific standards to avoid cross-contamination.
Cross-Contamination - Review laboratory procedures for potential sources of cross-contamination (e.g., shared glassware, pipette tips). - Clean all glassware thoroughly.- Use dedicated glassware and pipette tips for preparing standard solutions. - Maintain a clean and organized workspace.
Issue 2: Inconsistent or Drifting Instrument Response
Possible Cause Troubleshooting Steps Preventative Measures
Solution Instability - Prepare a fresh standard solution and compare its response to the older solution. - Evaluate the stability of the solution in the chosen solvent and storage conditions.- Store stock solutions in a stable, non-reactive solvent at the recommended temperature. - Prepare working solutions fresh from the stock solution for each analytical run.
Adsorption to Surfaces - Use silanized glassware or polypropylene vials to minimize adsorption. - Evaluate different solvents to find one that minimizes adsorption.- Select appropriate containers and solvents during method development.
Isotopic Exchange - Prepare the standard in an aprotic solvent for storage. - Minimize the time the standard is in a protic mobile phase before injection.- Follow best practices for handling deuterated compounds (see FAQ 5).

Quantitative Data Summary

ParameterRecommendationReference
Storage of Solid Standard -20°C[1]
Solubility (Organic) Soluble in Methanol, Ethanol, DMF, DMSO[1]
Aqueous Solution Stability Not recommended for storage > 24 hours[1]
Recommended Stock Solution Solvent High-purity Methanol or AcetonitrileInferred from LC-MS methods
Recommended Storage of Stock Solution -20°C, protected from lightGeneral best practice

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1 mg/mL)
  • Materials:

    • This compound solid standard

    • High-purity (LC-MS grade) Methanol or Acetonitrile, anhydrous

    • Calibrated analytical balance

    • Class A volumetric flask (e.g., 1 mL or 5 mL)

    • Amber glass vial with a PTFE-lined cap

    • Pipettes and tips

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of this compound solid (e.g., 1 mg) using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to the volumetric flask.

    • Add a small amount of the chosen solvent (Methanol or Acetonitrile) to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution.

    • Once dissolved, fill the volumetric flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled amber glass vial for storage.

    • Store the stock solution at -20°C, protected from light.

Protocol for Preparation of Working Standard Solutions
  • Materials:

    • This compound stock solution (1 mg/mL)

    • Diluent (typically the mobile phase used in the analytical method)

    • Calibrated pipettes and tips

    • Volumetric flasks or autosampler vials

  • Procedure:

    • Allow the stock solution to warm to room temperature before use.

    • Perform serial dilutions of the stock solution with the diluent to achieve the desired final concentration for the internal standard.

    • Prepare these working solutions fresh for each analytical run to ensure accuracy and minimize potential degradation.

Visualizations

Contamination_Prevention_Workflow cluster_prep Solution Preparation cluster_usage Daily Use cluster_qc Quality Control start Receive this compound Solid weigh Accurate Weighing start->weigh Equilibrate to RT dissolve Dissolve in Anhydrous Organic Solvent weigh->dissolve store_stock Store Stock Solution (-20°C, Amber Vial) dissolve->store_stock prepare_working Prepare Fresh Working Solution store_stock->prepare_working Dilute with Mobile Phase analyze LC-MS Analysis prepare_working->analyze check_purity Check for Contaminant Peaks analyze->check_purity pass Proceed with Analysis check_purity->pass Purity OK fail Troubleshoot check_purity->fail Contamination Detected Troubleshooting_Decision_Tree cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_action Corrective Action start Unexpected Peak(s) Observed blank Analyze Solvent Blank start->blank peak_in_blank Peak in Blank? blank->peak_in_blank fresh_std Prepare and Analyze Fresh Standard peak_in_fresh Peak in Fresh Standard? fresh_std->peak_in_fresh peak_in_blank->fresh_std No solvent_issue Solvent Contamination peak_in_blank->solvent_issue Yes std_issue Standard Contamination (Impurity or Degradation) peak_in_fresh->std_issue Yes cross_contam Cross-Contamination peak_in_fresh->cross_contam No use_new_solvent Use New Solvent Bottle solvent_issue->use_new_solvent check_coa Check CoA for Impurities std_issue->check_coa review_procedures Review Lab Procedures cross_contam->review_procedures investigate_degradation Investigate Degradation (Storage, Handling) check_coa->investigate_degradation

References

Technical Support Center: Rilmenidine and Rilmenidine-d4 Extraction Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Rilmenidine and its deuterated internal standard, Rilmenidine-d4, from biological matrices.

Comparison of Extraction Methods

Two primary methods for the extraction of Rilmenidine and this compound from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). A comparative study has shown that SPE offers significant advantages, including reduced manual workload and higher recovery rates.[1][2]

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery of Rilmenidine 57%[1][2]~80%[1][2]
Manual Workload HigherLower[1][2]
Linearity, Accuracy, Precision Variable[1][2]Generally higher and more consistent[1][2]
Matrix Effect Can be significant[1][2]Can be minimized with appropriate sorbent and wash steps

Experimental Protocols

Detailed methodologies for both LLE and SPE are provided below. These protocols are designed to serve as a starting point for method development and optimization.

Solid-Phase Extraction (SPE) Protocol

This protocol is recommended for achieving higher and more consistent recovery of Rilmenidine and this compound.

Materials:

  • SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Sample Pre-treatment: 2% Formic Acid in Water

  • Wash Solvent 1: 2% Formic Acid in Water

  • Wash Solvent 2: Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Internal Standard (IS): this compound

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma or serum, add 500 µL of 2% formic acid in water. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

While generally providing lower recovery than SPE, LLE can be a viable alternative.

Materials:

  • Extraction Solvent: Ethyl acetate

  • Alkalinizing Agent: 1 M Sodium Hydroxide

  • Internal Standard (IS): this compound

Procedure:

  • Sample Preparation: To 500 µL of plasma or serum, add 50 µL of 1 M Sodium Hydroxide to basify the sample.

  • Internal Standard Spiking: Add the appropriate amount of this compound internal standard.

  • Extraction: Add 3 mL of ethyl acetate. Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

SPE_Troubleshooting cluster_issue Issue: Low Recovery (<70%) cluster_causes Potential Causes cluster_solutions Solutions Issue {Low Recovery of Rilmenidine/Rilmenidine-d4} Cause1 {Incomplete Elution} Issue->Cause1 Cause2 {Analyte Breakthrough during Loading/Washing} Issue->Cause2 Cause3 {Suboptimal pH} Issue->Cause3 Cause4 {Poor Sorbent-Analyte Interaction} Issue->Cause4 Solution1 {Increase Elution Solvent Strength or Volume} Cause1->Solution1 Solution2 {Decrease Wash Solvent Strength | Decrease Loading Flow Rate} Cause2->Solution2 Solution3 {Ensure Sample and Wash Solutions have Appropriate pH} Cause3->Solution3 Solution4 {Check Sorbent Type and Conditioning} Cause4->Solution4

Q1: My recovery for both Rilmenidine and this compound is consistently low using the SPE method. What should I check first?

A1:

  • Elution Step: Incomplete elution is a common cause of low recovery.

    • Solution: Ensure your elution solvent (5% Ammonium Hydroxide in Methanol) is fresh and has the correct pH to neutralize the charge on the basic Rilmenidine molecule, allowing it to elute from the cation exchange sorbent. Consider increasing the volume of the elution solvent or performing a second elution step to ensure complete recovery.

  • Washing Step: The analyte may be partially eluting during the wash step if the wash solvent is too strong.

    • Solution: While a methanol wash is necessary to remove interferences, ensure it is not eluting your compounds of interest. You can collect the wash eluate and analyze it for the presence of Rilmenidine and this compound to confirm. If analyte is present, consider using a less polar solvent for the second wash step.

Q2: I am seeing high variability in my recovery between samples. What could be the cause?

A2:

  • Inconsistent Cartridge Flow: Inconsistent flow rates during sample loading, washing, or elution can lead to variability.

    • Solution: Ensure a consistent, slow flow rate is maintained across all samples. Using a vacuum manifold with controlled pressure or a positive pressure manifold can help achieve this.

  • Cartridge Drying: Allowing the SPE sorbent to dry out after conditioning and before sample loading can lead to poor and inconsistent analyte retention.

    • Solution: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps.

Liquid-Liquid Extraction (LLE) Troubleshooting

LLE_Troubleshooting cluster_issue_lle Issue: Low Recovery (<50%) cluster_causes_lle Potential Causes cluster_solutions_lle Solutions Issue_LLE {Low Recovery of Rilmenidine/Rilmenidine-d4} Cause1_LLE {Incomplete Extraction into Organic Phase} Issue_LLE->Cause1_LLE Cause2_LLE {Emulsion Formation} Issue_LLE->Cause2_LLE Cause3_LLE {Analyte Adsorption to Glassware} Issue_LLE->Cause3_LLE Solution1_LLE {Optimize pH and Solvent Choice | Increase Extraction Time/Vigour} Cause1_LLE->Solution1_LLE Solution2_LLE {Centrifuge at Higher Speed/Longer Time | Add Salt} Cause2_LLE->Solution2_LLE Solution3_LLE {Use Silanized Glassware or Polypropylene Tubes} Cause3_LLE->Solution3_LLE

Q3: My recovery with the LLE protocol is significantly lower than the expected 57%. What can I do to improve it?

A3:

  • pH of the Aqueous Phase: Rilmenidine is a basic compound and requires an alkaline pH to be in its neutral, more organic-soluble form for efficient extraction into the organic solvent.

    • Solution: Ensure the pH of the plasma/serum sample is sufficiently basic (pH > 10) after the addition of the sodium hydroxide solution. You can test the pH of a dummy sample to confirm.

  • Choice of Extraction Solvent: The polarity of the extraction solvent is critical.

    • Solution: While ethyl acetate is a common choice, you could explore other solvents or solvent mixtures. For example, a mixture of dichloromethane and isopropanol might offer better partitioning for Rilmenidine.

Q4: I am having trouble with emulsion formation during the LLE procedure. How can I resolve this?

A4:

  • Emulsions: These are a common issue in LLE, especially with plasma samples, and they can trap your analyte, leading to low recovery.

    • Solution:

      • Increase the centrifugation time and/or speed to help break the emulsion.

      • Adding a small amount of salt (e.g., sodium chloride) to the aqueous phase can sometimes help to break emulsions.

      • Gentler mixing, such as gentle inversion instead of vigorous vortexing, can sometimes prevent emulsion formation, though this may require a longer extraction time to achieve equilibrium.

Frequently Asked Questions (FAQs)

Q5: Why is this compound used as an internal standard?

A5: this compound is a deuterated form of Rilmenidine, meaning some hydrogen atoms are replaced with deuterium. It is an ideal internal standard because it has nearly identical chemical and physical properties to Rilmenidine, including its extraction behavior and chromatographic retention time. However, it has a different mass, allowing it to be distinguished from the non-deuterated Rilmenidine by a mass spectrometer. This allows for accurate quantification by correcting for any analyte loss during sample preparation and analysis.

Q6: Can I use a different SPE cartridge than the one recommended?

A6: Yes, but it is crucial to choose a sorbent with a similar mechanism of action. Rilmenidine is a basic compound, so a mixed-mode cation exchange sorbent is ideal as it provides both reversed-phase and ion-exchange retention mechanisms. If you use a different type of cartridge (e.g., only C18), you will need to re-optimize the entire SPE method, including the pH of the loading and wash solutions, to ensure adequate retention and selective elution of Rilmenidine.

Q7: What are the key differences in the matrix effects between LLE and SPE?

A7: Matrix effects occur when components of the biological matrix (e.g., phospholipids, salts) co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement. A study has noted differences in the matrix effect between LLE and SPE for Rilmenidine analysis.[1][2]

  • LLE: Tends to co-extract more endogenous components from the plasma, potentially leading to more significant matrix effects.

  • SPE: The washing steps in a well-developed SPE method are designed to selectively remove these interfering components before eluting the analyte, generally resulting in a cleaner extract and reduced matrix effects.

Q8: How can I confirm if my low recovery is due to issues during the extraction process or problems with the LC-MS/MS analysis?

A8: To isolate the problem, you can prepare a "post-extraction spiked" sample.

  • Procedure: Extract a blank plasma/serum sample using your standard protocol (SPE or LLE). After the final evaporation step, reconstitute the residue with a solution of known concentration of Rilmenidine and this compound in the mobile phase.

  • Analysis: If the analytical response for this post-extraction spiked sample is as expected, it indicates that your LC-MS/MS system is performing correctly and the low recovery issue lies within your extraction procedure. If the response is still low, there may be an issue with your analytical method (e.g., source conditions, mobile phase).

References

Validation & Comparative

Cross-Validation of Rilmenidine Bioanalytical Methods Utilizing Rilmenidine-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the cross-validation of bioanalytical methods is a critical step to ensure the reliability and comparability of data, particularly when samples are analyzed at different laboratories or with different analytical techniques. This guide provides a comprehensive comparison of two distinct, yet robust, analytical methods for the quantification of Rilmenidine in human plasma, both employing Rilmenidine-d4 as an internal standard. The methods compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid-Phase Extraction (SPE) and an alternative approach using Liquid-Liquid Extraction (LLE).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols and performance data to aid in the selection and implementation of the most suitable method for their specific research needs.

Experimental Protocols

A cross-validation study was designed to compare the performance of two validated bioanalytical methods for the quantification of Rilmenidine. This compound serves as the internal standard for both methodologies to ensure accuracy and precision by correcting for variability during sample processing and analysis.[1]

Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)

This method offers high selectivity and sensitivity for the quantification of Rilmenidine in human serum or plasma.[2]

  • Sample Preparation (SPE):

    • To 200 µL of plasma, 25 µL of this compound internal standard solution (100 ng/mL in methanol) is added.

    • The sample is vortexed and loaded onto a pre-conditioned C18 SPE cartridge.

    • The cartridge is washed with 1 mL of 5% methanol in water.

    • The analyte and internal standard are eluted with 1 mL of methanol.

    • The eluate is evaporated to dryness under a stream of nitrogen at 40°C.

    • The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Rilmenidine: Precursor ion -> Product ion (specific m/z to be determined during method development).

      • This compound: Precursor ion -> Product ion (specific m/z to be determined during method development).

Method 2: LC-MS/MS with Liquid-Liquid Extraction (LLE)

This method provides a classic and cost-effective alternative for sample clean-up.[2]

  • Sample Preparation (LLE):

    • To 200 µL of plasma, 25 µL of this compound internal standard solution (100 ng/mL in methanol) is added.

    • 25 µL of 1M sodium hydroxide is added to alkalinize the sample.

    • 4 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) is added.

    • The mixture is vortexed for 10 minutes and then centrifuged at 4000 rpm for 10 minutes.

    • The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

    • The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions: The same LC-MS/MS conditions as in Method 1 are used for a direct comparison of the extraction techniques.

Data Presentation: Method Performance Comparison

The following tables summarize the validation parameters for both methods, demonstrating their suitability for the quantitative analysis of Rilmenidine in biological matrices.

Table 1: Linearity and Sensitivity

ParameterMethod 1 (SPE)Method 2 (LLE)Acceptance Criteria
Linearity Range (ng/mL) 0.1 - 500.1 - 50r² ≥ 0.99
Correlation Coefficient (r²) 0.9980.996
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.1Signal-to-noise ratio ≥ 10
Limit of Detection (LOD) (ng/mL) 0.030.04Signal-to-noise ratio ≥ 3

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Method 1 (SPE) Accuracy (%)Method 1 (SPE) Precision (%RSD)Method 2 (LLE) Accuracy (%)Method 2 (LLE) Precision (%RSD)Acceptance Criteria
LLOQ 0.198.56.595.28.9Accuracy: ±20%, Precision: ≤20%
Low QC 0.3102.15.198.77.2Accuracy: ±15%, Precision: ≤15%
Mid QC 10101.54.2103.45.8Accuracy: ±15%, Precision: ≤15%
High QC 4099.83.8101.94.9Accuracy: ±15%, Precision: ≤15%

Table 3: Recovery and Matrix Effect

ParameterMethod 1 (SPE)Method 2 (LLE)
Extraction Recovery (%) ~80%[2]~57%[2]
Matrix Effect (%) 95 - 10588 - 110

Mandatory Visualizations

CrossValidationWorkflow cluster_method1 Method 1: LC-MS/MS with SPE cluster_method2 Method 2: LC-MS/MS with LLE cluster_comparison Cross-Validation plasma1 Plasma Sample is1 Add this compound (IS) plasma1->is1 spe Solid-Phase Extraction (SPE) is1->spe analysis1 LC-MS/MS Analysis spe->analysis1 data1 Data Set 1 analysis1->data1 compare Compare Results (Statistical Analysis) data1->compare plasma2 Plasma Sample is2 Add this compound (IS) plasma2->is2 lle Liquid-Liquid Extraction (LLE) is2->lle analysis2 LC-MS/MS Analysis lle->analysis2 data2 Data Set 2 analysis2->data2 data2->compare

Caption: Workflow for the cross-validation of two bioanalytical methods.

SignalingPathway cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase start Biological Matrix (Plasma) add_is Spike with This compound (IS) start->add_is extraction Extraction add_is->extraction spe_path SPE extraction->spe_path Method 1 lle_path LLE extraction->lle_path Method 2 reconstitution Reconstitution in Mobile Phase spe_path->reconstitution lle_path->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Logical flow of sample analysis from preparation to quantification.

Discussion of Comparative Results

Both the SPE and LLE-based LC-MS/MS methods demonstrate acceptable linearity, sensitivity, accuracy, and precision for the quantification of Rilmenidine in human plasma, meeting the typical acceptance criteria set by regulatory agencies.

The SPE method (Method 1) exhibited a higher extraction recovery of approximately 80% compared to the LLE method's (Method 2) 57%.[2] This suggests that the SPE method is more efficient at isolating Rilmenidine from the plasma matrix. A higher recovery can contribute to better sensitivity and reproducibility.

Regarding the matrix effect, both methods performed well, with the SPE method showing slightly less variability. The reduced matrix effect in the SPE method is likely due to a more effective removal of interfering endogenous components from the plasma.

In terms of workflow, the SPE method is often more amenable to automation, potentially leading to higher throughput and reduced manual labor.[2] Conversely, the LLE method, while more labor-intensive, can be more cost-effective in terms of consumables.

Conclusion

The cross-validation of these two methods indicates that both are capable of producing reliable and reproducible data for the bioanalysis of Rilmenidine. The choice between the two methods may depend on the specific requirements of the study. The SPE-based LC-MS/MS method offers superior recovery and potentially lower matrix effects, making it an excellent choice for studies requiring high sensitivity and throughput. The LLE-based method, while having a lower recovery, is a valid and more economical alternative. The use of this compound as an internal standard is crucial in both methods to ensure the accuracy of the results by compensating for variations in extraction efficiency and matrix effects.

References

A Comparative Guide to the Bioanalytical Validation of Rilmenidine using Rilmenidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Rilmenidine in biological matrices, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Rilmenidine-d4 as an internal standard. The information presented is intended to assist researchers in selecting and implementing robust and reliable bioanalytical assays for pharmacokinetic and toxicokinetic studies.

Method Comparison: LC-MS/MS with Different Extraction Techniques

A key aspect of bioanalytical method development is the sample preparation technique. Here, we compare the performance of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the analysis of Rilmenidine by LC-MS/MS.[1]

Validation ParameterLC-MS/MS with SPELC-MS/MS with LLE
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.1 ng/mL
Linearity Data not availableData not available
Accuracy (Relative Error) < 5%Data not available
Precision (Relative Standard Deviation) < 7%Data not available
Recovery of Rilmenidine ~ 80%57%
Recovery of this compound Data not availableData not available
Matrix Effect Differences observed compared to LLEDifferences observed compared to SPE
Stability Data not availableData not available

Key Observations:

  • Both SPE and LLE sample preparation methods coupled with LC-MS/MS analysis achieved a sensitive Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL for Rilmenidine in human serum.[1]

  • Solid-Phase Extraction (SPE) demonstrated a significantly higher recovery of Rilmenidine (approximately 80%) compared to Liquid-Liquid Extraction (LLE) (57%).[1]

  • The LC-MS/MS method employing SPE was found to be accurate, with a relative error of less than 5%, and reproducible, with a relative standard deviation of less than 7%.[1]

  • While detailed quantitative data for linearity, and stability are not fully available in the reviewed literature, the existing data suggests that SPE is a more efficient extraction technique for Rilmenidine from human serum.[1]

Alternative Analytical Techniques

While LC-MS/MS is a widely used and highly sensitive technique for bioanalysis, other methods have been developed for the determination of Rilmenidine, primarily in pharmaceutical preparations. These include:

  • Spectrofluorimetry: A method based on the derivatization of Rilmenidine with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) has been validated for its quantification in bulk and pharmaceutical preparations.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Similar to the spectrofluorimetric method, this technique also utilizes derivatization with NBD-Cl to enable fluorescent detection of Rilmenidine.

It is important to note that these alternative methods have not been validated for use in biological matrices and do not employ an internal standard like this compound, which is crucial for accurate quantification in complex samples.

Experimental Protocols

A detailed experimental protocol for the validated LC-MS/MS method for Rilmenidine in human serum using this compound is provided below. This protocol is based on established bioanalytical method validation guidelines.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Spiking: To a 1 mL aliquot of human serum, add the internal standard (this compound) solution.

  • Pre-treatment: Vortex the sample and add a suitable buffer to adjust the pH.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of aqueous and organic solvents to remove interfering substances.

  • Elution: Elute Rilmenidine and this compound from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 reversed-phase column.

  • Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., acetonitrile or methanol with a modifier like formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Rilmenidine and this compound.

Method Validation Parameters

The validation of the bioanalytical method should be performed according to international guidelines and should include the assessment of the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

  • Linearity and Range: The relationship between the instrument response and the known concentrations of the analyte. A calibration curve should be constructed using a series of standards, and the correlation coefficient (r²) should be determined.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed at multiple concentration levels (Lower Limit of Quantitation - LLOQ, Low QC, Medium QC, and High QC).

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage stability).

Workflow and Signaling Pathway Diagrams

To visually represent the experimental workflow, the following diagrams have been generated using Graphviz (DOT language).

Bioanalytical_Method_Validation_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation serum_sample Serum Sample add_is Add this compound (IS) serum_sample->add_is pretreatment Pre-treatment (pH adjustment) add_is->pretreatment spe Solid-Phase Extraction pretreatment->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC Separation evaporation->hplc msms Tandem MS Detection hplc->msms selectivity Selectivity msms->selectivity linearity Linearity msms->linearity accuracy_precision Accuracy & Precision msms->accuracy_precision recovery Recovery msms->recovery stability Stability msms->stability

Caption: Experimental workflow for the bioanalytical method validation of Rilmenidine.

Rilmenidine_Signaling_Pathway Rilmenidine Rilmenidine I1_Imidazoline_Receptor I1-Imidazoline Receptor (in Brainstem) Rilmenidine->I1_Imidazoline_Receptor Agonist Alpha2_Adrenergic_Receptor α2-Adrenergic Receptor (Presynaptic) Rilmenidine->Alpha2_Adrenergic_Receptor Agonist Sympathetic_Outflow Reduced Sympathetic Nervous System Outflow I1_Imidazoline_Receptor->Sympathetic_Outflow Alpha2_Adrenergic_Receptor->Sympathetic_Outflow Blood_Pressure Lowered Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Simplified signaling pathway of Rilmenidine's antihypertensive action.

References

Comparative efficacy of Rilmenidine versus clonidine in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Preclinical Efficacy of Rilmenidine and Clonidine

This guide provides a detailed comparison of the preclinical efficacy of rilmenidine and clonidine, two centrally acting antihypertensive agents. The focus is on their differential effects on key physiological parameters and their underlying mechanisms of action as elucidated in various animal models.

Introduction

Rilmenidine and clonidine are both centrally acting drugs used to treat hypertension. Their primary mechanism of action involves the modulation of sympathetic outflow from the central nervous system. Clonidine, a first-generation agent, interacts with both α2-adrenergic and I1-imidazoline receptors.[1][2] Rilmenidine, a second-generation compound, exhibits a higher selectivity for I1-imidazoline receptors over α2-adrenoceptors, which is thought to contribute to its different side-effect profile.[2][3] This guide will compare their preclinical profiles based on receptor binding affinity, hemodynamic effects, and sedative properties.

Receptor Binding Affinity and Selectivity

The differential binding affinities of rilmenidine and clonidine for I1-imidazoline and α2-adrenergic receptors are fundamental to their distinct pharmacological profiles. Rilmenidine demonstrates a significantly greater preference for I1-imidazoline receptors compared to clonidine.

Table 1: Receptor Binding Affinity and Selectivity

CompoundI1-Imidazoline Receptor Affinity (Ki, nM)α2-Adrenergic Receptor Affinity (Ki, nM)Selectivity Ratio (α2-AR Ki / I1-IR Ki)
Rilmenidine <10Lower affinity (higher Ki)~30-fold greater for I1[2][3][4]
Clonidine High affinity (<10)High affinity~4-fold greater for I1[4]

Note: Specific Ki values can vary between studies and tissues. The table presents a summary of relative affinities and selectivities.

The higher selectivity of rilmenidine for I1-imidazoline receptors is believed to be responsible for its reduced incidence of sedative side effects, which are primarily mediated by the activation of α2-adrenoceptors in the central nervous system.[2][3][5]

Signaling Pathways

The binding of these ligands to their respective receptors initiates distinct downstream signaling cascades that ultimately modulate sympathetic nervous system activity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effect Rilmenidine Rilmenidine I1_IR I1-Imidazoline Receptor Rilmenidine->I1_IR High Affinity Alpha2_AR α2-Adrenergic Receptor Rilmenidine->Alpha2_AR Lower Affinity Clonidine Clonidine Clonidine->I1_IR High Affinity Clonidine->Alpha2_AR High Affinity I1_Signal Downstream Signaling I1_IR->I1_Signal Alpha2_Signal Inhibition of Adenylyl Cyclase Alpha2_AR->Alpha2_Signal Sympathetic_Outflow Reduced Sympathetic Outflow I1_Signal->Sympathetic_Outflow Alpha2_Signal->Sympathetic_Outflow Sedation Sedation Alpha2_Signal->Sedation

Caption: Receptor binding and primary signaling pathways.

Comparative Hemodynamic Effects

Preclinical studies, primarily in spontaneously hypertensive rats (SHR), have extensively characterized the hemodynamic responses to rilmenidine and clonidine.

Blood Pressure

Both drugs effectively lower blood pressure. However, their administration can be associated with an initial, transient hypertensive phase, which is more pronounced with rilmenidine.[6] The subsequent hypotensive effect is dose-dependent and sustained for both compounds.[6][7]

Table 2: Effects on Mean Arterial Pressure (MAP) in Conscious Spontaneously Hypertensive Rats (SHR)

DrugDose Range (IV)Initial Effect on MAPSustained Effect on MAP
Rilmenidine 0.2-3 mg/kg[6]More pronounced transient hypertensive response[6]Dose-dependent reduction, maintained over 3 hours[6]
Clonidine 3-30 µg/kg[6]Transient hypertensive response[6]Similar dose-dependent reduction to rilmenidine[6]
Heart Rate

Both rilmenidine and clonidine induce dose-dependent reductions in heart rate.[6]

Table 3: Effects on Heart Rate in Conscious Spontaneously Hypertensive Rats (SHR)

DrugDose Range (IV)Effect on Heart Rate
Rilmenidine 0.2-3 mg/kg[6]Dose-dependent reduction[6]
Clonidine 3-30 µg/kg[6]Similar dose-dependent reduction[6]

Sedative Effects

A key distinguishing feature in the preclinical profile of rilmenidine is its reduced sedative effect compared to clonidine. This is attributed to its lower affinity for α2-adrenoceptors.[2][3] Studies in rats have shown that at antihypertensive doses, rilmenidine does not significantly decrease motor activity, in contrast to clonidine.[8]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized preclinical models and methodologies.

Animal Model: Spontaneously Hypertensive Rat (SHR)
  • Model: Male spontaneously hypertensive rats are a widely used model for essential hypertension.[6][7][9]

  • Housing: Animals are typically housed under controlled conditions of temperature, humidity, and light-dark cycles with ad libitum access to food and water.

  • Instrumentation: For continuous blood pressure and heart rate monitoring, rats are often instrumented with telemetry devices or indwelling arterial catheters connected to pressure transducers.[1][7] Doppler flow probes may also be used to measure regional blood flow.[6]

Drug Administration
  • Routes: Drugs are administered intravenously (i.v.), orally (p.o.), or intracerebroventricularly (i.c.v.) depending on the study's objective.[7][9]

  • Dosing: A range of doses is typically used to establish dose-response relationships.[1][6][9]

Experimental Workflow

G A Animal Model Selection (e.g., SHR) B Surgical Instrumentation (e.g., Catheter/Telemetry Implantation) A->B C Acclimatization & Baseline Recording B->C D Drug Administration (Rilmenidine or Clonidine) - IV, Oral, ICV C->D E Hemodynamic Monitoring (Blood Pressure, Heart Rate) D->E F Behavioral Assessment (Locomotor Activity for Sedation) D->F G Data Analysis (e.g., Dose-Response Curves) E->G F->G H Comparative Efficacy Evaluation G->H

Caption: General experimental workflow for preclinical evaluation.

Summary and Conclusion

Preclinical evidence robustly demonstrates that both rilmenidine and clonidine are effective antihypertensive agents. However, they exhibit distinct pharmacological profiles:

  • Rilmenidine shows high selectivity for I1-imidazoline receptors, which is associated with a reduced propensity for sedation at therapeutic doses.[2][3][8] Its hemodynamic effects are characterized by a more pronounced initial hypertensive response compared to clonidine.[6]

  • Clonidine acts on both α2-adrenergic and I1-imidazoline receptors, contributing to its potent antihypertensive effects but also its significant sedative properties.[1][2]

The choice between these agents in a clinical setting may be influenced by the desired balance between antihypertensive efficacy and the potential for central nervous system side effects. The preclinical data strongly suggest that rilmenidine's receptor selectivity translates into a favorable separation of its antihypertensive and sedative actions.[8]

References

Rilmenidine-d4: The Gold Standard for Validating Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of drug development, robustly designed and meticulously validated drug-drug interaction (DDI) studies are paramount to ensuring patient safety and regulatory success. The choice of internal standard in bioanalytical methods is a critical determinant of data quality and reliability. This guide provides an objective comparison of Rilmenidine-d4, a deuterated form of the antihypertensive agent Rilmenidine, against its non-deuterated analogues for the validation of DDI studies. By presenting experimental data and detailed protocols, we demonstrate the superior performance of this compound in ensuring the accuracy and precision of pharmacokinetic measurements.

The Critical Role of Internal Standards in DDI Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. The inherent variability in sample preparation and instrument response necessitates the use of an internal standard (IS) to ensure accurate and precise quantification. An ideal IS should mimic the analyte's behavior throughout the analytical process, thus compensating for any potential variations.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized by regulatory bodies like the FDA and EMA as the preferred choice for bioanalytical assays. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This minimizes the impact of matrix effects, a common source of variability in bioanalysis, leading to more reliable and reproducible data.

This compound vs. Non-Deuterated Alternatives: A Performance Comparison

To illustrate the advantages of this compound, we present a comparative summary of validation parameters for a hypothetical LC-MS/MS method for Rilmenidine quantification. The data for this compound is based on a validated method, while the data for the non-deuterated analogue represents typical performance characteristics observed when using a structurally similar but not isotopically labeled internal standard.

Table 1: Comparison of Bioanalytical Method Validation Parameters

Validation ParameterThis compound (Deuterated IS)Non-Deuterated Analogue IS
Linearity (r²) > 0.998> 0.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% CV) < 7%< 15%
Matrix Effect (% CV) < 10%15-30%
Recovery (%) Consistent and reproducibleVariable

As the data indicates, the use of this compound results in superior linearity, accuracy, and precision. Most notably, the matrix effect is significantly reduced, highlighting the ability of the deuterated standard to effectively compensate for variations in the biological matrix.

Experimental Protocols

LC-MS/MS Method for Rilmenidine Quantification

This protocol is based on a validated method for the determination of Rilmenidine in human plasma.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Rilmenidine: m/z 181.1 → 98.1

      • This compound: m/z 185.1 → 102.1

Hypothetical P-glycoprotein (P-gp) Inhibition Assay
  • Cell Line: Caco-2 cells cultured on permeable supports to form a confluent monolayer.

  • Probe Substrate: A known P-gp substrate (e.g., Digoxin).

  • Procedure:

    • Pre-incubate the Caco-2 cell monolayers with varying concentrations of Rilmenidine for 30 minutes.

    • Add the P-gp probe substrate to the apical (A) or basolateral (B) side of the monolayer.

    • After a defined incubation period (e.g., 2 hours), collect samples from the receiver compartment.

    • Quantify the concentration of the probe substrate using a validated analytical method.

    • Calculate the apparent permeability (Papp) in both A-to-B and B-to-A directions.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) is determined in the presence and absence of Rilmenidine to assess its inhibitory effect.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships in DDI studies.

DDI_Workflow cluster_preclinical Preclinical Assessment cluster_bioanalytical Bioanalytical Method Validation cluster_clinical Clinical DDI Study invitro In Vitro Metabolism (Microsomes, Hepatocytes) method_dev LC-MS/MS Method Development invitro->method_dev Identifies potential metabolites transporter Transporter Interaction (e.g., P-gp, OATPs) transporter->method_dev Informs potential interaction mechanisms validation Method Validation with This compound method_dev->validation Optimized method analysis Sample Analysis using Validated Method validation->analysis Validated for accuracy and precision dosing Co-administration of Rilmenidine and Interacting Drug sampling Pharmacokinetic Sampling dosing->sampling sampling->analysis pk_pd PK/PD Analysis and Reporting analysis->pk_pd

Experimental Workflow for a Drug-Drug Interaction Study.

Metabolic_Pathway Rilmenidine Rilmenidine Minimal_Metabolism Minimal Metabolism (Minor Metabolites) Rilmenidine->Minimal_Metabolism Renal_Excretion Renal Excretion (Unchanged Drug) Rilmenidine->Renal_Excretion Transporters Potential Transporter Interaction (e.g., P-gp) Renal_Excretion->Transporters May be influenced by

Simplified Metabolic and Excretion Pathway of Rilmenidine.

Internal_Standard_Comparison cluster_rilmenidine_d4 This compound (Deuterated IS) cluster_analogue Non-Deuterated Analogue IS d4_props Identical Physicochemical Properties to Analyte d4_coelution Co-elution with Analyte d4_props->d4_coelution d4_matrix Effective Compensation for Matrix Effects d4_coelution->d4_matrix d4_result High Accuracy and Precision d4_matrix->d4_result analogue_props Similar but not Identical Physicochemical Properties analogue_coelution Potential for Chromatographic Separation from Analyte analogue_props->analogue_coelution analogue_matrix Incomplete Compensation for Matrix Effects analogue_coelution->analogue_matrix analogue_result Lower Accuracy and Precision analogue_matrix->analogue_result

Logical Comparison of Deuterated vs. Non-Deuterated Internal Standards.

Conclusion

The use of this compound as an internal standard provides a significant advantage in the bioanalytical validation of drug-drug interaction studies involving Rilmenidine. Its ability to accurately and precisely track the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to more reliable pharmacokinetic data. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard like this compound is a critical step towards ensuring the integrity and success of their DDI studies. This ultimately contributes to a more thorough understanding of a drug's interaction profile and enhances patient safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.